Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGQKZOPPDLNH-ZZQRGORHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83602-38-4 | |
| Record name | Ethyl (S)-Nipecotate D-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental properties, synthesis, analysis, and applications of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate. This chiral building block is of significant interest in the pharmaceutical industry due to its role as a key intermediate in the synthesis of various biologically active molecules.
Core Properties
This compound is the D-tartrate salt of the (S)-enantiomer of ethyl 3-piperidinecarboxylate. The free base, often referred to as (S)-Ethyl nipecotate, is a colorless to yellow liquid, while the tartrate salt is typically a solid.[1] The salt form enhances stability and handling properties.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | J&K Scientific[2] |
| Synonyms | (S)-Ethyl nipecotate D-tartrate | N/A |
| CAS Number | 83602-38-4 | J&K Scientific[2] |
| Molecular Formula | C₈H₁₅NO₂·C₄H₆O₆ | J&K Scientific[2] |
| Molecular Weight | 307.30 g/mol | J&K Scientific, BLD Pharm[2][3] |
| Purity | ≥ 98% | J&K Scientific[2] |
| Appearance | Solid | Implied by salt form |
Table 2: Properties of the Free Base ((S)-Ethyl piperidine-3-carboxylate)
| Property | Value | Source |
| CAS Number | 37675-18-6 | Sigma-Aldrich, Chem-Impex[1] |
| Molecular Formula | C₈H₁₅NO₂ | Chem-Impex[1] |
| Molecular Weight | 157.21 g/mol | PubChem, Chem-Impex[1][4] |
| Appearance | Colorless to yellow clear liquid | Chem-Impex[1] |
| Density | 1.043 g/mL at 25 °C | Sigma-Aldrich, Chem-Impex[1] |
| Refractive Index | n20/D 1.471 | Sigma-Aldrich |
| Form | Liquid | Sigma-Aldrich |
Spectroscopic Data
Table 3: Expected Spectroscopic Characteristics
| Spectrum Type | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons, and an exchangeable NH proton. The chiral center at C3 would lead to complex splitting patterns for the ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the piperidine ring. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching, C-H stretching (aliphatic), C=O stretching (ester), and C-O stretching. |
| Mass Spectrometry | The molecular ion peak (M+) for the free base would be observed at m/z = 157.21.[1][4] |
Synthesis and Chiral Resolution
Ethyl (S)-3-piperidinecarboxylate is typically produced by the resolution of a racemic mixture of ethyl nipecotate. This process involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.
A known method involves using a derivative of tartaric acid to resolve racemic ethyl nipecotate.[5] The general principle involves reacting the racemic base with a single enantiomer of a chiral acid (like D-tartaric acid) to form two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ETHYL (S)-PIPERIDINE-3-CARBOXYLATE TARTRATE|BLD Pharm [bldpharm.com]
- 4. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of (S)-Nipecotic Acid Ethyl Ester D-Tartrate
This document provides a comprehensive overview of a key synthesis pathway for (S)-Nipecotic Acid Ethyl Ester D-Tartrate, a valuable chiral intermediate in the development of various pharmaceuticals. The synthesis is achieved through a two-step resolution of racemic ethyl nipecotate, offering a practical route to the enantiopure (S)-enantiomer. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
(S)-Nipecotic acid and its esters are crucial building blocks in the synthesis of a range of pharmaceutically active compounds, notably as inhibitors of GABA uptake.[1][2][3][4] The stereochemistry at the C3 position of the piperidine ring is critical for biological activity, making the efficient preparation of enantiomerically pure forms a significant focus of chemical research. This guide details a robust two-step resolution strategy to obtain enantiopure (S)-ethyl nipecotate, which is subsequently isolated as its D-tartrate salt.[1]
Synthesis Pathway Overview
The synthesis pathway involves two main stages, starting from racemic ethyl nipecotate:
-
Enzymatic Resolution: Racemic ethyl nipecotate undergoes enantioselective hydrolysis catalyzed by a lipase. The lipase preferentially hydrolyzes the (R)-enantiomer, leaving behind an enriched solution of (S)-ethyl nipecotate.[1]
-
Diastereomeric Salt Resolution: The (S)-enriched ethyl nipecotate is further purified by forming a diastereomeric salt with D-tartaric acid. The desired (S)-ethyl nipecotate D-tartrate salt crystallizes, allowing for its separation and purification to a high enantiomeric excess.[1]
The overall workflow of the synthesis is depicted in the diagram below.
Figure 1: Overall workflow for the synthesis of (S)-Nipecotic Acid Ethyl Ester D-Tartrate.
Experimental Protocols
-
Racemic ethyl nipecotate
-
Novozym 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin)
-
Phosphate buffer (pH 7.0)
-
tert-Butanol
-
D-Tartaric acid
-
Ethanol
This step aims to enrich the (S)-enantiomer by selectively hydrolyzing the (R)-enantiomer.
Protocol:
-
A solution of racemic ethyl nipecotate (0.5 M) is prepared in a phosphate buffer (pH 7.0).[1]
-
Novozym 435 lipase is added to the solution at a loading of 5 mg/mL.[1]
-
The reaction mixture is incubated at 30°C for 6 hours with stirring.[1]
-
Upon completion, the enzyme is filtered off, and the aqueous solution containing (S)-enriched ethyl nipecotate and (R)-nipecotic acid is obtained.
The (S)-enriched ethyl nipecotate is further purified to high enantiomeric excess through crystallization with D-tartaric acid.
Protocol:
-
The (S)-enriched ethyl nipecotate obtained from the enzymatic resolution step is extracted from the aqueous solution.
-
The extracted (S)-enriched ethyl nipecotate is dissolved in a suitable solvent, such as ethanol.
-
A solution of D-tartaric acid in the same solvent is added to the ethyl nipecotate solution.
-
The mixture is allowed to stand, promoting the crystallization of (S)-Nipecotic Acid Ethyl Ester D-Tartrate.
-
The crystals are collected by filtration, washed with a cold solvent, and dried.
Quantitative Data
The following tables summarize the key quantitative data from the two-step resolution process.[1]
Table 1: Enzymatic Resolution of Racemic Ethyl Nipecotate
| Parameter | Value |
| Substrate Concentration | 0.5 M |
| Lipase | Novozym 435 |
| Lipase Loading | 5 mg/mL |
| pH | 7.0 (Phosphate Buffer) |
| Temperature | 30°C |
| Reaction Time | 6 hours |
| Conversion | 49.8% |
| Enantiomeric Excess of Substrate (ees) | 68.9% |
| Enantiomeric Excess of Product (eep) | 69.5% |
Table 2: Resolution with D-Tartaric Acid
| Parameter | Value |
| Starting Material | (S)-Enriched Ethyl Nipecotate |
| Resolving Agent | D-Tartaric Acid |
| Yield | 84.3% |
| Final Enantiomeric Excess (ee) | 98.5% |
| Overall Yield | 36.0% |
Logical Relationship Diagram
The logical progression of the synthesis, highlighting the transformation of chirality, is illustrated in the following diagram.
Figure 2: Logical flow of the chiral resolution process.
Conclusion
The described two-step resolution process, combining enzymatic kinetic resolution and classical diastereomeric salt formation, provides an effective and scalable method for the synthesis of enantiomerically pure (S)-Nipecotic Acid Ethyl Ester D-Tartrate. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to implement this synthesis in their work. The high enantiomeric purity of the final product makes it a valuable intermediate for the synthesis of complex chiral molecules with potential therapeutic applications.
References
An In-depth Technical Guide to Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a key chiral intermediate in pharmaceutical synthesis. It includes its chemical identity, physical properties, and its role in the development of various therapeutic agents.
Chemical Identity
| Identifier | Value |
| IUPAC Name | ethyl (3S)-piperidine-3-carboxylate; (2R,3R)-2,3-dihydroxybutanedioic acid |
| CAS Number | 83602-38-4 |
| Molecular Formula | C₁₂H₂₁NO₈ |
| Molecular Weight | 307.29 g/mol |
Synonyms:
-
(S)-Nipecotic Acid Ethyl Ester D-Tartrate
-
Ethyl (S)-Nipecotate D-Tartrate
-
(S)-3-Piperidinecarboxylic Acid Ethyl Ester D-Tartrate
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | White to Almost white powder to crystal | |
| Purity | >98.0% (T) | |
| Melting Point | 155.0 to 158.0 °C | |
| Specific Rotation [α]D | -9.5 to -11.0 deg (c=5, H₂O) |
Role in Pharmaceutical Synthesis
Ethyl (S)-3-piperidinecarboxylate is a valuable chiral building block used in the synthesis of a variety of pharmacologically active molecules. Its tartrate salt is often used to isolate the desired (S)-enantiomer from a racemic mixture of ethyl nipecotate through diastereomeric resolution. The (S)-enantiomer is a crucial intermediate for synthesizing inhibitors of dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), as well as serotonin and noradrenaline reuptake inhibitors.
The general workflow for utilizing this compound in drug development is illustrated below.
Experimental Protocols
4.1. General Protocol for Diastereomeric Resolution of Racemic Ethyl Nipecotate
This protocol is a generalized procedure based on common chemical resolution principles for separating enantiomers.
Materials:
-
Racemic (±) ethyl nipecotate
-
D-Tartaric acid
-
Suitable solvent (e.g., 91% aqueous ethanol)[1]
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve racemic (±) ethyl nipecotate in the selected solvent at an elevated temperature (e.g., near reflux).[1]
-
In a separate container, dissolve an equimolar amount of D-tartaric acid in the same solvent, also with heating.
-
Combine the two solutions.
-
Allow the mixture to cool slowly to room temperature to facilitate the precipitation of one diastereomeric salt, the this compound. Seeding with a small crystal of the desired product may be beneficial to induce crystallization.[1]
-
Allow the mixture to stir for an extended period (e.g., 18 hours) after precipitation begins to ensure complete crystallization.[1]
-
Collect the precipitated solid by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove impurities.
-
Dry the solid in a vacuum oven to obtain the purified this compound salt.
4.2. Liberation of the Free Base (S)-Ethyl Nipecotate
Materials:
-
This compound salt
-
A suitable base (e.g., 1N Sodium Hydroxide)[1]
-
An organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)[1]
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Rotary evaporator
Procedure:
-
Suspend the this compound salt in an organic solvent such as dichloromethane or ethyl acetate.[1]
-
Add an aqueous solution of a base (e.g., 1N NaOH) and stir vigorously to neutralize the tartaric acid and liberate the free amine.[1]
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the product.
-
Combine the organic extracts and dry them over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, (S)-Ethyl nipecotate, as an oil.
The following diagram illustrates the general experimental workflow for the resolution and liberation steps.
References
The Pivotal Role of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in Modern Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a chiral piperidine derivative, serves as a critical starting material and building block in the synthesis of a multitude of sophisticated, biologically active molecules. While not possessing a therapeutic mechanism of action in its own right, its structural and stereochemical properties are instrumental in the development of potent and selective drugs, particularly those targeting the central nervous system and metabolic disorders. This technical guide provides an in-depth analysis of its application in the synthesis of key drug classes, focusing on the downstream mechanisms of action of the final active pharmaceutical ingredients (APIs).
Introduction to a Versatile Chiral Building Block
This compound is a member of the piperidine family, a six-membered heterocyclic ring containing a nitrogen atom. The "(S)" designation indicates a specific three-dimensional arrangement of atoms, a crucial feature in modern pharmacology where stereochemistry often dictates biological activity. The D-tartrate salt form is frequently employed to facilitate the resolution and purification of the desired enantiomer.
The primary utility of this compound lies in its role as a versatile intermediate in multi-step organic syntheses. [1][2]Its piperidine core is a common structural motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with biological targets. [1][2]
Application in the Synthesis of Key Therapeutic Agents
Ethyl (S)-3-Piperidinecarboxylate and its derivatives are integral to the synthesis of several classes of therapeutic agents, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, Janus Kinase (JAK) inhibitors for autoimmune diseases and cancer, and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for depression and other psychiatric disorders.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by blocking the action of the enzyme DPP-4. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
While a direct synthesis of a marketed DPP-4 inhibitor starting from this compound is not prominently documented in publicly available literature, the piperidine scaffold is a key component of several "gliptins". The synthesis of these complex molecules often involves the coupling of a chiral piperidine-containing fragment with other heterocyclic systems.
Signaling Pathway of DPP-4 Inhibition
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immunity. By inhibiting JAK enzymes, these drugs can modulate the immune response and are used in the treatment of rheumatoid arthritis, psoriasis, and other autoimmune conditions.
The synthesis of certain JAK inhibitors incorporates a chiral piperidine moiety, which is essential for the molecule's binding to the ATP-binding pocket of the JAK enzyme. The specific stereochemistry provided by precursors like Ethyl (S)-3-Piperidinecarboxylate is critical for achieving high potency and selectivity.
JAK-STAT Signaling Pathway and Inhibition
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and chronic pain. They act by blocking the reuptake of two key neurotransmitters, serotonin and norepinephrine, at the synaptic cleft in the brain. This increases the concentration of these neurotransmitters, enhancing neurotransmission.
The piperidine ring is a common feature in the chemical structures of several SNRIs. The nitrogen atom of the piperidine can be protonated at physiological pH, allowing for interaction with the monoamine transporters. The stereochemistry of substituents on the piperidine ring, derived from chiral precursors, is often crucial for the selective inhibition of the serotonin and norepinephrine transporters.
SNRI Mechanism of Action
Quantitative Data and Experimental Protocols
As this compound is a synthetic intermediate, quantitative data regarding its biological activity (e.g., IC50, Ki) is not applicable. The relevant quantitative data pertains to the final drug products synthesized using this or similar chiral piperidine building blocks. Researchers are directed to the extensive body of scientific literature and regulatory filings for specific APIs for detailed quantitative data on their pharmacodynamics and pharmacokinetics.
Similarly, experimental protocols for determining the mechanism of action are specific to the final drug and its target. Standard experimental procedures would include:
-
Enzyme Inhibition Assays: To determine the potency of inhibitors (e.g., DPP-4 or JAK inhibitors), assays are conducted using purified enzymes and their respective substrates. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key metric.
-
Receptor Binding Assays: For drugs targeting transporters like SNRIs, radioligand binding assays are used to measure the affinity of the compound for the serotonin and norepinephrine transporters.
-
Cell-based Assays: To assess the functional activity of the compounds in a cellular context, various cell lines are used. For example, in the case of JAK inhibitors, cell lines stimulated with specific cytokines are treated with the inhibitor, and the phosphorylation of STAT proteins is measured.
-
In Vivo Animal Models: To evaluate the efficacy and safety of the drug candidates, various animal models of disease are employed. For instance, diabetic mouse models are used for DPP-4 inhibitors, and collagen-induced arthritis models in rats are used for JAK inhibitors.
Experimental Workflow for Screening a Novel Inhibitor
Conclusion
This compound is a quintessential example of a chiral building block that, while devoid of its own pharmacological activity, is indispensable in the synthesis of life-changing medicines. Its value lies in providing a stereochemically defined scaffold that enables the precise construction of complex molecules designed to interact with specific biological targets. Understanding the role of such precursors is fundamental for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry. The mechanisms of action of the final drug products are a direct consequence of the three-dimensional structures made possible by such foundational chiral intermediates.
References
An In-depth Technical Guide to Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a chiral building block of significant interest in medicinal chemistry. Its unique stereochemistry makes it a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The piperidine scaffold is a common motif in many pharmaceuticals, and the specific (S)-enantiomer of ethyl 3-piperidinecarboxylate serves as a crucial starting material for stereoselective synthesis, enabling the development of drugs with improved efficacy and reduced side effects.
Physicochemical Properties
Table 1: Physicochemical Data of Ethyl (S)-3-Piperidinecarboxylate (Free Base)
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.043 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.471 | [1] |
| Flash Point | 76.7 °C (170.1 °F) | [1] |
| IUPAC Name | ethyl (3S)-piperidine-3-carboxylate | [2] |
| SMILES | CCOC(=O)[C@H]1CCCNC1 | [2] |
| InChI | 1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | [1] |
| InChI Key | XIWBSOUNZWSFKU-ZETCQYMHSA-N | [1] |
Synthesis and Chiral Resolution
The primary method for obtaining enantiomerically pure Ethyl (S)-3-Piperidinecarboxylate is through the chiral resolution of a racemic mixture of ethyl nipecotate. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as D-tartaric acid or its derivatives.
Experimental Protocol: Chiral Resolution of Racemic Ethyl Nipecotate
This protocol is adapted from established methods for resolving racemic ethyl nipecotate using a tartaric acid derivative.
Materials:
-
Racemic ethyl nipecotate
-
(D)-Dibenzoyl-tartaric acid
-
95% Ethanol
-
Sodium carbonate solution
-
Ethyl acetate
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation:
-
Dissolve (D)-Dibenzoyl-tartaric acid in 95% aqueous ethanol with heating.
-
To this solution, add racemic ethyl nipecotate.
-
Heat the mixture to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, (S)-ethyl nipecotate-(D)-dibenzoyl-tartrate.
-
The precipitated salt is collected by filtration.
-
-
Isolation of the Free Base:
-
The filtered diastereomeric salt is suspended in a mixture of water and ethyl acetate.
-
A solution of sodium carbonate is added to neutralize the tartaric acid derivative and liberate the free base of (S)-ethyl nipecotate into the organic layer.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield (S)-ethyl nipecotate.
-
-
Formation of the D-Tartrate Salt (Optional but recommended for stability and handling):
-
The purified (S)-ethyl nipecotate can be dissolved in a suitable solvent (e.g., ethanol).
-
A stoichiometric amount of D-tartaric acid dissolved in the same solvent is added.
-
The this compound salt will precipitate and can be collected by filtration and dried.
-
Analytical Methods for Chiral Purity Determination
The enantiomeric purity of Ethyl (S)-3-Piperidinecarboxylate is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this determination.
Table 2: Example of Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H |
| Mobile Phase | 0.1% Diethylamine in ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm |
| Column Temperature | 25 °C |
Note: This is an example method; specific conditions may need to be optimized.
Applications in Medicinal Chemistry
This compound serves as a key chiral building block in the synthesis of several classes of therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin hormones, which stimulate insulin secretion and inhibit glucagon release.
References
The Pivotal Role of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in the Synthesis of Novel Enzyme Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The chiral building block, Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, serves as a crucial starting material in the synthesis of a diverse range of novel enzyme inhibitors. Its inherent stereochemistry and versatile chemical handles make it an invaluable asset in the development of targeted therapeutics. This technical guide provides an in-depth overview of its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Janus Kinase (JAK) inhibitors, and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis: The Case of Trelagliptin
Ethyl (S)-3-Piperidinecarboxylate is a key precursor to (R)-3-aminopiperidine, a fundamental component in the synthesis of the DPP-4 inhibitor Trelagliptin. Trelagliptin is a once-weekly oral medication for the treatment of type 2 diabetes.
Quantitative Data: Potency of Trelagliptin
| Compound | Target | IC50 (nM) |
| Trelagliptin | Human DPP-4 | 4.2 |
| Trelagliptin | Rat Plasma DPP-4 | 9.7 |
| Trelagliptin | Dog Plasma DPP-4 | 6.2 |
Experimental Protocol: Synthesis of Trelagliptin from (R)-3-Aminopiperidine
The synthesis of Trelagliptin involves the nucleophilic substitution of a chloropyrimidine intermediate with (R)-3-aminopiperidine. The (R)-3-aminopiperidine can be obtained from this compound through hydrolysis of the ester followed by a Hofmann or Curtius rearrangement of the resulting carboxylic acid.
Step 1: Synthesis of 2-((6-((R)-piperidin-3-ylamino)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (Trelagliptin)
To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as isopropanol, (R)-3-aminopiperidine dihydrochloride (1.0-1.5 eq) and a base such as potassium carbonate (3.5 eq) are added. The reaction mixture is heated to a temperature of 65-70°C and stirred for 8-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered while hot. The filtrate is concentrated under reduced pressure to yield the crude Trelagliptin base. The crude product is then purified by recrystallization from a suitable solvent system, such as 95% ethanol, to afford the final product as a solid.
Signaling Pathway: DPP-4 Inhibition
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, Trelagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.
Navigating the Physicochemical Landscape of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate: A Technical Guide
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount for successful formulation and development. This in-depth technical guide provides a comprehensive overview of the available solubility and stability profile of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a key chiral intermediate in the synthesis of various pharmaceutical agents.
This guide summarizes known qualitative and quantitative data, outlines detailed experimental protocols for its characterization, and presents visual workflows to aid in experimental design and data interpretation.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and the feasibility of various formulation strategies. This compound exhibits aqueous solubility, a crucial property for many pharmaceutical applications.
Qualitative Solubility
Preliminary assessments indicate that this compound is soluble in water. This characteristic is advantageous for the development of aqueous-based formulations and for various synthetic procedures requiring aqueous media.
Quantitative Solubility Data
While precise quantitative solubility data in a range of solvents is not extensively published, the following table provides a template for the systematic determination and presentation of such data. Researchers are encouraged to populate this table with experimentally derived values.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| Purified Water | 25 | Data not available | HPLC, UV-Vis Spectroscopy |
| Phosphate Buffer (pH 7.4) | 25 | Data not available | HPLC, UV-Vis Spectroscopy |
| 0.1 N HCl (pH 1.2) | 25 | Data not available | HPLC, UV-Vis Spectroscopy |
| Methanol | 25 | Data not available | Gravimetric, HPLC |
| Ethanol | 25 | Data not available | Gravimetric, HPLC |
| Acetonitrile | 25 | Data not available | Gravimetric, HPLC |
| Dichloromethane | 25 | Data not available | Gravimetric, HPLC |
Stability Profile
Understanding the stability of this compound under various environmental conditions is essential for ensuring its quality, purity, and shelf-life throughout the manufacturing process and in the final product.
Chemical Stability
Qualitative data from safety information suggests that the compound's stability is compromised in the presence of strong acids, bases, oxidizing agents, and reducing agents. These incompatibilities should be carefully considered during synthesis, purification, and formulation.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following table outlines the recommended conditions for such studies, based on ICH guidelines.
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N - 1 N HCl at RT and 60°C | Hydrolysis of the ester linkage |
| Base Hydrolysis | 0.1 N - 1 N NaOH at RT and 60°C | Hydrolysis of the ester linkage |
| Oxidation | 3-30% H₂O₂ at RT | Oxidation of the piperidine ring |
| Thermal Degradation | Dry heat at 60°C, 80°C, and 105°C | General decomposition |
| Photostability | ICH Q1B recommended light exposure | Photolytic degradation |
Experimental Protocols
To ensure reproducibility and accuracy, detailed and validated experimental protocols are necessary. The following sections provide methodologies for determining the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C ± 0.5°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. If necessary, centrifuge the samples to facilitate separation.
-
Sample Withdrawal and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Stability Indicating Method Development and Forced Degradation
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Dissolve the compound in the respective acidic or basic solution and expose it to the specified temperature for a defined period. Neutralize the samples before analysis.
-
Oxidation: Dissolve the compound in a suitable solvent and add the oxidizing agent. Monitor the reaction over time.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven. Withdraw samples at specified time points.
-
Photostability: Expose the solid compound or its solution to a light source as per ICH Q1B guidelines, alongside a dark control.
-
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants. Calculate the mass balance to account for all the material after degradation.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the interplay of different stability factors, the following diagrams are provided.
Caption: Workflow for Solubility Determination.
Caption: Forced Degradation Study Workflow.
This technical guide provides a foundational understanding of the solubility and stability of this compound. While comprehensive quantitative data remains to be fully elucidated in publicly available literature, the outlined methodologies and frameworks offer a robust starting point for researchers to generate the necessary data for their specific drug development programs. The provided workflows aim to streamline the experimental process, ensuring a systematic and thorough characterization of this important chemical entity.
A Comprehensive Technical Guide to Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a chiral building block of significant interest in pharmaceutical research and development. This document details its synthesis, chemical properties, and applications, with a focus on its role as a precursor to pharmacologically active molecules.
Chemical Properties and Specifications
Ethyl (S)-3-Piperidinecarboxylate, also known as (S)-Ethyl nipecotate, is the ethyl ester of the (S)-enantiomer of nipecotic acid. The D-tartrate salt is formed to facilitate its handling and purification.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₁NO₈ | [1] |
| Molecular Weight | 307.30 g/mol | [1] |
| Appearance | White to off-white solid | |
| (S)-Ethyl 3-Piperidinecarboxylate Purity | ≥98% (GC) | [2] |
| Enantiomeric Excess (ee) | >98% | [3] |
| Melting Point | Not specified | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage | Room Temperature | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound primarily involves two key stages: the synthesis of racemic ethyl 3-piperidinecarboxylate (ethyl nipecotate) and the subsequent chiral resolution to isolate the desired (S)-enantiomer as its D-tartrate salt.
Synthesis of Racemic Ethyl 3-Piperidinecarboxylate
A common method for the synthesis of racemic ethyl nipecotate involves the hydrogenation of ethyl nicotinate.
Experimental Protocol:
-
Reaction Setup: A solution of ethyl nicotinate in a suitable solvent (e.g., ethanol) is placed in a high-pressure reactor.
-
Catalyst: A hydrogenation catalyst, such as ruthenium on carbon (Ru/C), is added to the mixture.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is heated. The reaction is monitored until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude racemic ethyl nipecotate.
-
Purification: The crude product is purified by distillation under reduced pressure.
Chiral Resolution of Racemic Ethyl 3-Piperidinecarboxylate
The separation of the (S)-enantiomer from the racemic mixture is achieved through diastereomeric salt formation using a chiral resolving agent, in this case, D-tartaric acid.
Experimental Protocol:
-
Salt Formation: Racemic ethyl nipecotate is dissolved in a suitable solvent, such as a mixture of ethanol and water. An equimolar amount of D-tartaric acid is added to the solution.
-
Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of (S)-Ethyl 3-Piperidinecarboxylate with D-tartaric acid, being less soluble, will preferentially crystallize out of the solution.
-
Isolation: The crystalline precipitate is collected by filtration and washed with a cold solvent to remove any adhering mother liquor containing the (R)-enantiomer.
-
Purification: The isolated salt can be further purified by recrystallization to achieve high enantiomeric purity. A patent describing a similar resolution with di-benzoyl-L-tartaric acid indicates that an enantiomeric excess of >98% can be achieved.[3]
-
Drying: The purified this compound is dried under vacuum.
The overall workflow for the synthesis and resolution can be visualized as follows:
Spectroscopic Data
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| (S)-Ethyl 3-Piperidinecarboxylate | ~4.1 (q, 2H, -OCH₂CH₃), ~3.0-3.2 (m, 2H), ~2.5-2.8 (m, 3H), ~1.5-2.0 (m, 4H), ~1.2 (t, 3H, -OCH₂CH₃) | ~174 (-COO-), ~60 (-OCH₂-), ~46, ~45, ~28, ~25, ~14 (-CH₃) |
| D-Tartaric Acid | ~4.5 (s, 2H, -CH(OH)-) | ~175 (-COOH), ~72 (-CH(OH)-) |
Applications in Drug Development
Ethyl (S)-3-Piperidinecarboxylate is a valuable chiral intermediate in the synthesis of a wide range of pharmaceutical compounds. Its piperidine core is a common scaffold in many centrally active drugs.
Inhibitor of Neurotransmitter Transporters
One of the key applications of this compound is in the development of inhibitors for neurotransmitter transporters, particularly the GABA transporters (GATs).
Signaling Pathway:
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Inhibition of GATs, particularly GAT1, prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a target for anticonvulsant and anxiolytic drugs. Derivatives of (S)-nipecotic acid are known to be potent GAT inhibitors.
The following diagram illustrates the role of GAT1 in a GABAergic synapse and the mechanism of action of GAT1 inhibitors.
Conclusion
This compound is a crucial chiral building block with significant applications in the pharmaceutical industry, particularly in the development of drugs targeting the central nervous system. The well-established methods for its synthesis and chiral resolution, coupled with its versatile chemical nature, make it an attractive starting material for the discovery of novel therapeutics. Its role as a precursor to potent GABA transporter inhibitors highlights its importance in the ongoing research into neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Ethyl Nipecotate Using D-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl nipecotate is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. The separation of its racemic mixture into individual enantiomers is a critical step in the development of stereochemically pure active pharmaceutical ingredients. This document outlines the principles and provides a detailed protocol for the chiral resolution of racemic ethyl nipecotate via diastereomeric salt formation using D-tartaric acid as the resolving agent. This classical resolution method relies on the differential solubility of the diastereomeric salts formed between the enantiomers of ethyl nipecotate and the chiral resolving agent.
Principle of the Method
The resolution process involves the reaction of racemic ethyl nipecotate with an enantiomerically pure chiral acid, in this case, D-tartaric acid. This reaction forms a pair of diastereomeric salts: (R)-ethyl nipecotate·D-tartrate and (S)-ethyl nipecotate·D-tartrate. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most notably different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated and isolated by filtration. The desired enantiomer of ethyl nipecotate is then recovered by treating the isolated diastereomeric salt with a base to neutralize the tartaric acid. A similar process can be applied to the mother liquor to isolate the other enantiomer.
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol details the steps for the formation of diastereomeric salts of ethyl nipecotate with D-tartaric acid and their separation through fractional crystallization.
Materials:
-
Racemic ethyl nipecotate
-
D-(-)-Tartaric acid
-
Ethanol (95% aqueous solution)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with stirring and temperature control
-
Reflux condenser
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Resolving Agent: In a 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 35.8 g (0.238 mol) of D-tartaric acid in 265 mL of 95% aqueous ethanol.
-
Addition of Racemic Ethyl Nipecotate: To the solution, add 31.4 g (0.200 mol) of racemic ethyl nipecotate.
-
Heating to Dissolution: Heat the mixture to reflux (approximately 78°C) with continuous stirring until all solids have dissolved, resulting in a clear solution.
-
Controlled Cooling and Crystallization: Turn off the heat and allow the solution to cool gradually. At approximately 68°C, seeding with a small crystal of the desired diastereomeric salt may be beneficial to induce crystallization. Continue to cool the mixture slowly to room temperature and stir for an additional 15 hours.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% aqueous ethanol to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven to a constant weight.
Protocol 2: Liberation and Isolation of the Enantiomerically Enriched Ethyl Nipecotate
This protocol describes the recovery of the free amine from the isolated diastereomeric salt.
Procedure:
-
Suspension of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, add a saturated aqueous solution of sodium carbonate (Na₂CO₃) dropwise until the pH of the solution is basic (pH > 10). This will neutralize the D-tartaric acid and liberate the free ethyl nipecotate.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated ethyl nipecotate with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ethyl nipecotate.
-
Analysis: Determine the enantiomeric excess (e.e.) of the resulting ethyl nipecotate using chiral HPLC or GC analysis.
Data Presentation
The following table summarizes representative quantitative data from the chiral resolution of ethyl nipecotate using D-tartaric acid. It is important to note that a preliminary enzymatic resolution step was employed in the study from which this data is derived, which enriched the starting material in the (S)-enantiomer.
| Parameter | Value |
| Starting Material | (S)-enriched ethyl nipecotate |
| Resolving Agent | (D)-Tartaric Acid |
| Yield of Enantiopure (S)-Ethyl Nipecotate | 84.3% |
| Enantiomeric Excess (e.e.) | 98.5% |
| Overall Yield (from racemic mixture) | up to 36.0% |
Data derived from a two-step resolution process where an initial enzymatic resolution was followed by chemical resolution with D-tartaric acid.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the chiral resolution of ethyl nipecotate using D-tartaric acid.
Caption: Workflow for Chiral Resolution.
Logical Relationship of Components
The diagram below outlines the logical relationship between the reactants and products in the chiral resolution process.
Caption: Component Relationships in Resolution.
References
Application Notes and Protocols for the Incorporation of (S)-3-Piperidinecarboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. Cyclic β-amino acids, such as (S)-3-piperidinecarboxylic acid (also known as (S)-nipecotic acid), are of particular interest as they can induce stable secondary structures in peptides, increase metabolic stability, and improve receptor binding affinity and selectivity.[1] This document provides detailed application notes and protocols for the use of "Ethyl (S)-3-Piperidinecarboxylate D-Tartrate" as a precursor for incorporating (S)-3-piperidinecarboxylic acid into peptides using solid-phase peptide synthesis (SPPS).
"this compound" is a commercially available salt of the ethyl ester of (S)-3-piperidinecarboxylic acid. For its use in SPPS, it must first be converted into a suitably protected building block, typically an N-Fmoc or N-Boc protected amino acid. These protecting groups are essential to control the coupling reactions during the stepwise elongation of the peptide chain.[2]
Applications in Drug Discovery
Peptides containing (S)-3-piperidinecarboxylic acid and other constrained amino acids are valuable tools in drug discovery for several reasons:
-
Conformational Rigidity: The piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for receptor binding.
-
Enhanced Stability: The unnatural structure of β-amino acids can confer resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.
-
Improved Receptor Selectivity: The defined conformation can lead to more specific interactions with target receptors, reducing off-target effects.
-
Modulation of Pharmacokinetics: The physicochemical properties of the peptide can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Peptides incorporating such moieties are often investigated as ligands for G-protein coupled receptors (GPCRs), such as opioid or somatostatin receptors, where specific conformations are crucial for agonist or antagonist activity.
Quantitative Data Summary
The successful incorporation of (S)-3-piperidinecarboxylic acid into a peptide sequence should be monitored and quantified at each step. The following table provides a template for the types of quantitative data that should be collected during the synthesis and purification process. Actual results will vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
| Parameter | Target Value | Analytical Method | Purpose |
| Building Block Purity | >98% | HPLC, NMR, MS | To ensure the quality of the Fmoc/Boc-(S)-3-piperidinecarboxylic acid before its use in SPPS. |
| Resin Loading | As desired | UV-Vis, Gravimetric | To determine the initial substitution of the first amino acid on the solid support. |
| Coupling Efficiency | >99% | Kaiser Test, HPLC | To monitor the completeness of each amino acid coupling step. |
| Final Crude Purity | >70% | HPLC | To assess the overall success of the synthesis prior to purification. |
| Final Purified Purity | >98% | HPLC, MS | To confirm the purity and identity of the final peptide product. |
| Overall Yield | Sequence dependent | Gravimetric | To determine the efficiency of the entire synthesis and purification process. |
Experimental Protocols
Protocol 1: Preparation of Fmoc-(S)-3-piperidinecarboxylic acid
This protocol describes the conversion of "this compound" into the Fmoc-protected building block suitable for SPPS.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dioxane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Free Amine Preparation: Dissolve this compound in a saturated aqueous solution of sodium bicarbonate to neutralize the tartrate salt and generate the free amine. Extract the resulting ethyl (S)-3-piperidinecarboxylate into dichloromethane. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Fmoc Protection: Dissolve the obtained ethyl (S)-3-piperidinecarboxylate in a 1:1 mixture of dioxane and water. Cool the solution to 0°C and add Fmoc-Cl. While stirring vigorously, add a solution of sodium bicarbonate portion-wise to maintain a basic pH. Allow the reaction to warm to room temperature and stir overnight.
-
Ester Hydrolysis: Add a solution of sodium hydroxide and continue stirring until the ester hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification and Extraction: Acidify the reaction mixture with cold 1N HCl to pH 2-3. Extract the Fmoc-(S)-3-piperidinecarboxylic acid into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Fmoc-(S)-3-piperidinecarboxylic acid.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of a peptide containing (S)-3-piperidinecarboxylic acid using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-(S)-3-piperidinecarboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling activator such as HBTU or HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
For the coupling of Fmoc-(S)-3-piperidinecarboxylic acid , due to its secondary amine nature and potential steric hindrance, a stronger coupling reagent like HATU and an extended coupling time (4-12 hours) may be necessary for optimal results.
-
-
Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
General Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Signaling Pathway for a GPCR-Targeting Peptide
Caption: Simplified GPCR signaling pathway for a peptide agonist.
References
Application Notes and Protocols: Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the effective use of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate as a chiral building block in asymmetric synthesis. The (S)-enantiomer of the piperidine ring is a valuable scaffold in medicinal chemistry, frequently incorporated into a wide range of pharmaceutical agents.
Product Information
Chemical Name: this compound
Synonyms: (S)-Ethyl nipecotate D-tartrate
CAS Number: 83602-38-4
Molecular Formula: C₁₂H₂₁NO₈
Molecular Weight: 307.29 g/mol
Appearance: White to off-white crystalline solid
Chiral Purity: Typically ≥98% enantiomeric excess (e.e.)
Key Applications in Asymmetric Synthesis
Ethyl (S)-3-Piperidinecarboxylate serves as a versatile chiral precursor for the synthesis of complex molecules, primarily through two key reaction types:
-
Amide Bond Formation: The secondary amine of the piperidine ring can be readily acylated with a variety of carboxylic acids or their derivatives to introduce diverse functionalities.
-
N-Alkylation: The nucleophilic nitrogen atom allows for the introduction of various alkyl or aryl groups, further elaborating the core structure.
The D-tartrate salt form enhances the stability and handling of the chiral amine. For most synthetic applications, it is necessary to first generate the free base of ethyl (S)-3-piperidinecarboxylate.
Experimental Protocols
Protocol for Generation of the Free Base
Prior to its use in many coupling and alkylation reactions, the D-tartrate salt must be converted to the free secondary amine.
Materials:
-
This compound
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution (e.g., 3M)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in water.
-
Cool the aqueous solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium carbonate or a 3M NaOH solution with stirring until the pH of the solution is basic (pH 9-10).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl (S)-3-piperidinecarboxylate as a free base, which is typically an oil. The enantiomeric excess of the free amine is expected to be greater than 98%.
Experimental Workflow: Free Base Generation
Caption: Workflow for generating the free base of Ethyl (S)-3-Piperidinecarboxylate.
Protocol for Amide Bond Formation (Amide Coupling)
The free base of ethyl (S)-3-piperidinecarboxylate can be coupled with various carboxylic acids using standard coupling reagents or converted to the corresponding acid chloride.
This method is particularly useful for the reaction with acid chlorides.
Materials:
-
This compound
-
2-Thiopheneacetyl chloride
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
Procedure (based on the synthesis of (S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate):
-
To a stirred slurry of this compound in ethyl acetate and water, add a 15% aqueous solution of sodium carbonate over 15 minutes. This in-situ generates the free base.
-
To this mixture, add 2-thiopheneacetyl chloride dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Experimental Workflow: Amide Coupling (Schotten-Baumann)
Caption: Workflow for Schotten-Baumann amide coupling.
Materials:
-
Ethyl (S)-3-Piperidinecarboxylate (free base)
-
Carboxylic Acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in an anhydrous solvent (e.g., DCM or DMF).
-
Add the coupling agent (e.g., DCC or EDC, 1.1 eq) and DMAP (0.1-0.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of Ethyl (S)-3-Piperidinecarboxylate (free base, 1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with the reaction solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Amide Coupling Reactions
| Carboxylic Acid/Acid Chloride | Coupling Method | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Thiopheneacetyl chloride | Schotten-Baumann | EtOAc/H₂O | Not Specified | Room Temp. | High | |
| Butylated Hydroxycinnamic Acid | DCC, DMAP | DCM/DMF | Not Specified | Room Temp. | up to 82% | |
| Ferulic Acid | DCC, DMAP | DCM/DMF | Not Specified | Room Temp. | up to 82% | |
| Sinapic Acid | DCC, DMAP | DCM/DMF | Not Specified | Room Temp. | up to 82% |
Protocol for N-Alkylation
The secondary amine of the piperidine ring can be alkylated with various electrophiles.
Materials:
-
Ethyl (S)-3-Piperidinecarboxylate (free base)
-
Alkylating agent (e.g., benzyl bromide, propargyl bromide)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃))
-
Solvent (e.g., Acetonitrile (ACN) or Acetone)
-
Sodium Iodide (NaI) (catalytic, optional for less reactive halides)
Procedure:
-
To a solution of Ethyl (S)-3-Piperidinecarboxylate (free base, 1.0 eq) in an appropriate solvent (e.g., ACN or acetone), add the base (e.g., K₂CO₃, 2.0-2.5 eq) and a catalytic amount of NaI (if needed).
-
Add the alkylating agent (1.1-1.2 eq) to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 50 °C or reflux) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: N-Alkylation
Caption: General workflow for the N-alkylation of Ethyl (S)-3-Piperidinecarboxylate.
Quantitative Data for N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Terminal Alkyne | Na₂CO₃, NaI | Acetone | 72 h | Reflux | 51-68% (final product) | |
| 2-(Trifluoromethyl)benzyl bromide | K₂CO₃ | ACN | 4 h | 50 °C | 32.2% |
Safety Information
-
Hazard Statements: May cause skin and serious eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Always handle this chemical in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a high-value chiral building block for the asymmetric synthesis of piperidine-containing molecules. The protocols outlined in these application notes provide a foundation for its use in amide coupling and N-alkylation reactions, enabling the synthesis of a diverse range of compounds for pharmaceutical and chemical research. The straightforward conversion to its free base and subsequent derivatization make it an essential tool for medicinal chemists and drug development professionals.
Application Notes and Protocols: Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in the Development of GABA Uptake Inhibitors
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is regulated by GABA transporters (GATs). Inhibition of these transporters, particularly GAT-1, can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy.[1][2][3] Ethyl (S)-3-piperidinecarboxylate, also known as (S)-nipecotic acid ethyl ester, is a key chiral building block in the synthesis of potent and selective GAT-1 inhibitors.[4][5][6] The D-tartrate salt of this compound provides a stable and enantiomerically pure source of the desired (S)-enantiomer, which is crucial for stereospecific interactions with the transporter. This document provides detailed application notes, experimental protocols, and visualizations for the use of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in the development of novel GABA uptake inhibitors.
Introduction to GABA Uptake Inhibition
The GABAergic system plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[7] GABA's action in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GATs.[8][9] By blocking these transporters, GABA uptake inhibitors increase the extracellular concentration of GABA, thereby enhancing its inhibitory effects.[2][3][10] This mechanism of action is the basis for the therapeutic effects of anticonvulsant drugs like tiagabine.[1][4][5][11] Nipecotic acid, a cyclic GABA analogue, is a known GAT inhibitor, and its derivatives have been extensively explored to improve potency, selectivity, and pharmacokinetic properties.[6][12][13] The (S)-enantiomer of 3-piperidinecarboxylic acid derivatives generally exhibits higher potency for GAT-1 inhibition compared to the (R)-enantiomer, highlighting the importance of stereochemistry in drug design.
Role of this compound
This compound serves as a readily available, enantiomerically pure starting material for the synthesis of a wide range of GABA uptake inhibitors. The D-tartaric acid forms a stable salt with the (S)-enantiomer of ethyl 3-piperidinecarboxylate, facilitating its separation from the racemic mixture. This chiral resolution is a critical step, as the biological activity of many GAT inhibitors is stereospecific. The ethyl ester provides a convenient handle for subsequent chemical modifications, typically at the piperidine nitrogen, to introduce lipophilic moieties that enhance blood-brain barrier penetration and interaction with the GAT-1 transporter.
Data Presentation: Inhibitory Potency of GAT-1 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of various GABA uptake inhibitors, including those derived from nipecotic acid, against the GAT-1 transporter.
| Compound/Drug Name | GAT-1 IC50 (µM) | Notes |
| (R,S)-Nipecotic acid | ~10 | Racemic mixture |
| (R)-Nipecotic acid | 4 | More potent enantiomer for GAT-1 |
| Tiagabine | 0.07 | A potent and selective GAT-1 inhibitor derived from (R)-nipecotic acid.[14] |
| NNC-711 | 0.04 | A potent GAT-1 inhibitor.[14] |
| SKF 89976-A | 0.05 | A potent GAT-1 inhibitor. |
| DDPM-3960 ((S)-8d) | pIC50 = 6.59 | A highly potent mGAT1 and mGAT4 inhibitor.[12] |
| Compound 6a | 496-fold higher than (R)-nipecotic acid | A potent GAT-1 inhibitor with a diarylmethylsulfinyl ethyl side chain.[15] |
Experimental Protocols
Protocol 1: N-Alkylation of Ethyl (S)-3-Piperidinecarboxylate
This protocol describes the general procedure for the N-alkylation of Ethyl (S)-3-Piperidinecarboxylate, a key step in introducing the lipophilic side chain necessary for potent GAT-1 inhibition.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-4,4-bis(3-methyl-2-thienyl)but-3-ene for tiagabine synthesis)
-
Anhydrous potassium carbonate (K2CO3) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of Ethyl (S)-3-Piperidinecarboxylate (liberated from its tartrate salt) (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Add the desired alkyl halide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Protocol 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
This protocol outlines the saponification of the ethyl ester to the corresponding carboxylic acid, the final step for many GABA uptake inhibitors.[16][17]
Materials:
-
N-alkylated ethyl (S)-3-piperidinecarboxylate from Protocol 1
-
Methanol or ethanol
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (1-2 M)
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the N-alkylated ethyl ester (1 equivalent) in methanol or ethanol.
-
Add an excess of aqueous NaOH or LiOH solution (2-3 equivalents).
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-6 hours, monitoring the hydrolysis by TLC.
-
Once the starting material is consumed, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the final carboxylic acid product.
-
The product can be further purified by recrystallization or chromatography if necessary.
Protocol 3: In Vitro GABA Uptake Assay
This protocol describes a common method to evaluate the inhibitory activity of synthesized compounds on GABA uptake in rat brain synaptosomes or cell lines expressing specific GAT subtypes.[14]
Materials:
-
Synthesized inhibitor compounds
-
[3H]-GABA (radiolabeled GABA)
-
Rat brain synaptosomes or HEK-293 cells expressing GAT-1
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Microplate or test tubes
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
Pre-incubate the synaptosomes or cells with the test compound or vehicle for 10-15 minutes at 37 °C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]-GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37 °C.
-
Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove extracellular [3H]-GABA.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., tiagabine).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
GABAergic Synapse and Mechanism of GAT-1 Inhibition
Caption: Mechanism of GABA uptake inhibition at a GABAergic synapse.
Experimental Workflow for GABA Uptake Inhibitor Development
References
- 1. Tiagabine: a novel drug with a GABAergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
This document provides detailed analytical methods for the quantitative analysis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a key chiral building block in pharmaceutical synthesis. The following sections are designed to provide researchers, scientists, and drug development professionals with comprehensive protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Potentiometric Titration techniques.
Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical methods described in this document. This allows for a direct comparison of the techniques based on key validation parameters.
| Parameter | Chiral HPLC (Enantiomeric Purity) | Reverse-Phase HPLC (Assay) | LC-MS/MS (Trace Quantification) | Potentiometric Titration (Bulk Assay) |
| Analyte | (S)- and (R)-Ethyl Piperidine-3-carboxylate | This compound | Ethyl (S)-3-Piperidinecarboxylate | This compound |
| Linearity Range | 4.5–120 µg/mL (for S-enantiomer)[1] | 10-200 µg/mL (Typical) | 1-1000 ng/mL (Typical) | 80-120% of theoretical content (Typical) |
| Correlation Coefficient (r²) | > 0.999 (Implied) | ≥ 0.999 | ≥ 0.995 | N/A |
| Limit of Detection (LOD) | 0.016 µg (S-enantiomer), 0.015 µg (R-enantiomer)[1] | ~0.1 µg/mL (Typical) | < 1 ng/mL (Typical) | N/A |
| Limit of Quantification (LOQ) | 0.045 µg (S-enantiomer), 0.043 µg (R-enantiomer)[1] | ~0.3 µg/mL (Typical) | ~1 ng/mL (Typical) | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% (Typical) | 98.0 - 102.0% (ICH Guideline) | 80.0 - 120.0% (Typical for trace analysis) | 99.0 - 101.0% (Typical) |
| Precision (% RSD) | < 2.0% (ICH Guideline) | < 1.0% for drug substance (ICH Guideline) | < 15% (Typical for bioanalysis) | < 1.0% (Typical) |
| Specificity | High (Resolves enantiomers) | High (Separates from tartaric acid and impurities) | Very High (Mass-based detection) | Moderate (Titrates total basicity) |
Analytical Methods and Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the (S) and (R)-enantiomers of ethyl piperidine-3-carboxylate, which is crucial for determining the enantiomeric purity of the active pharmaceutical ingredient.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL of the free base.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a racemic mixture of ethyl piperidine-3-carboxylate to confirm the resolution between the (S) and (R) enantiomer peaks. The resolution should be greater than 3.0.[1]
-
-
Quantification:
-
The percentage of the undesired (R)-enantiomer is calculated based on the peak areas of both enantiomers.
-
Workflow Diagram for Chiral HPLC Analysis:
Caption: Workflow for Chiral HPLC Analysis of Ethyl (S)-3-Piperidinecarboxylate.
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay
This method is suitable for determining the overall purity and concentration (assay) of this compound in bulk drug substance.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (if chromophore is weak, a CAD is recommended).
-
Injection Volume: 20 µL.
-
-
Sample and Standard Preparation:
-
Standard: Accurately weigh a reference standard of this compound and dissolve in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Sample: Prepare the sample in the same manner as the standard.
-
Filter all solutions through a 0.45 µm syringe filter.
-
-
Quantification:
-
The concentration of the analyte in the sample is determined by comparing its peak area to that of the reference standard.
-
Workflow Diagram for RP-HPLC Assay:
Caption: Workflow for RP-HPLC Assay of this compound.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
This method is ideal for the quantification of Ethyl (S)-3-Piperidinecarboxylate in complex matrices, such as biological fluids, due to its high sensitivity and selectivity.
Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor ion (m/z of Ethyl (S)-3-Piperidinecarboxylate) → Product ion (determined by infusion).
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Sample Preparation:
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.
-
-
Quantification:
-
A calibration curve is constructed using a series of standards of known concentrations, and the analyte concentration in the sample is determined by interpolation.
-
Method 4: Potentiometric Titration for Bulk Assay
This is a classic and robust method for the assay of the bulk tartrate salt, providing a direct measure of the total basic piperidine content.
Experimental Protocol:
-
Instrumentation: An automatic potentiometric titrator with a suitable pH electrode.
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample and dissolve it in glacial acetic acid.
-
Titrate the solution with 0.1 M perchloric acid.
-
The endpoint is determined from the inflection point of the titration curve.
-
-
Calculation:
-
The percentage purity is calculated based on the volume of titrant consumed, its molarity, and the weight of the sample. Each molecule of the D-Tartrate salt will react with two equivalents of perchloric acid (one for the piperidine nitrogen and one for each carboxylic acid of the tartaric acid, depending on the titration conditions and pKa values). The exact stoichiometry should be confirmed with a reference standard.
-
References
Application Note: HPLC Method for Purity Analysis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of chemical and enantiomeric purity of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chiral compound of interest in pharmaceutical development. Ensuring its chemical purity and enantiomeric excess is critical for safety and efficacy. This application note describes two distinct HPLC methods for the comprehensive purity assessment of this compound:
-
Method 1: Reversed-Phase HPLC (RP-HPLC) for Assay and Related Substances. This method is designed to quantify the main component and separate it from potential process-related impurities and degradation products.
-
Method 2: Chiral HPLC for Enantiomeric Purity. This method is developed to separate and quantify the desired (S)-enantiomer from its undesired (R)-enantiomer.
Experimental Protocols
Method 1: Achiral Purity by RP-HPLC
This method is based on a reversed-phase separation to determine the assay and the presence of chemical impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column[1] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid[1][2] |
| Gradient | Isocratic |
| Composition | Acetonitrile:Water (e.g., 30:70, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Data Analysis:
-
Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the sample chromatogram with that of the standard chromatogram.
-
Related Substances: Calculate the percentage of each impurity by area normalization.
Method 2: Chiral Purity by Chiral HPLC
This method utilizes a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm or equivalent cellulose-based CSP |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Mode | Normal Phase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Racemic Standard (0.5 mg/mL): Prepare a solution of the racemic mixture of Ethyl 3-Piperidinecarboxylate to confirm the elution order and resolution of the enantiomers.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Data Analysis:
-
Enantiomeric Purity: Calculate the percentage of the (R)-enantiomer in the sample using the area normalization method. The enantiomeric excess (e.e.) can be calculated as follows:
-
% e.e. = [((Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer))] x 100
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | RP-HPLC Method | Chiral HPLC Method | Acceptance Criteria |
| Tailing Factor (T) | ~1.1 | ~1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 |
| Resolution (Rs) | N/A | > 1.5 | > 1.5 (between enantiomers) |
| %RSD for 6 injections | < 2.0% | < 2.0% | ≤ 2.0% |
Table 2: Purity Analysis Results (Example Data)
| Analysis | Result |
| Assay (RP-HPLC) | 99.8% |
| Total Impurities (RP-HPLC) | 0.15% |
| (R)-Enantiomer (Chiral HPLC) | 0.08% |
| Enantiomeric Excess | 99.84% |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of purity analysis components.
References
Application Notes and Protocols for the Use of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in the Synthesis of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate as a key chiral starting material in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The (S)-piperidine moiety is a common structural feature in several potent and selective DPP-4 inhibitors. This guide outlines the conversion of the tartrate salt to the free base, followed by its incorporation into a representative DPP-4 inhibitor scaffold, based on the synthesis of Trelagliptin. Quantitative data from relevant literature is summarized, and key chemical transformations and biological pathways are visualized.
Introduction
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[1][3]
Chiral piperidine derivatives are integral components of numerous pharmaceuticals, including several DPP-4 inhibitors where they often serve as a key pharmacophore interacting with the enzyme's active site. Ethyl (S)-3-Piperidinecarboxylate is a valuable chiral building block for the synthesis of such inhibitors.[4] This document focuses on the practical application of its D-tartrate salt in the synthesis of a DPP-4 inhibitor, using the synthesis of an analogue of Trelagliptin as a representative example. Trelagliptin is a once-weekly DPP-4 inhibitor for the management of type 2 diabetes.[5][6]
Mechanism of Action of DPP-4 Inhibitors
DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, GLP-1 and GIP. This leads to an increase in the concentration of active incretins, which in turn stimulates pancreatic β-cells to release insulin and suppresses the release of glucagon from pancreatic α-cells. This glucose-dependent mechanism of action results in a low risk of hypoglycemia.[1][2]
Synthetic Workflow
The general synthetic strategy for incorporating Ethyl (S)-3-Piperidinecarboxylate into a DPP-4 inhibitor involves a multi-step process. The initial step is the neutralization of the D-tartrate salt to yield the free base of the piperidine derivative. This is followed by the coupling of the (S)-3-aminopiperidine core with a suitable heterocyclic moiety. The following diagram illustrates a typical workflow.
Experimental Protocols
The following protocols are based on established chemical transformations and literature precedents for the synthesis of DPP-4 inhibitors like Trelagliptin.[6][7][8] Note: The synthesis of Trelagliptin utilizes (R)-3-aminopiperidine. The following protocol is adapted for the (S)-enantiomer.
Protocol 1: Neutralization of this compound
Objective: To obtain the free base of Ethyl (S)-3-Piperidinecarboxylate from its D-tartrate salt.
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, rotary evaporator.
Procedure:
-
Dissolve this compound in deionized water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium carbonate or potassium carbonate with stirring until the pH of the solution is basic (pH 9-10).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Ethyl (S)-3-Piperidinecarboxylate as an oil.
Protocol 2: Synthesis of (S)-3-Aminopiperidine (from Ethyl (S)-3-Piperidinecarboxylate)
Objective: To convert the ester functionality to a primary amine. This can be achieved through a multi-step process involving hydrolysis to the carboxylic acid, followed by a Hofmann or Curtius rearrangement.
Part A: Hydrolysis to (S)-Piperidine-3-carboxylic Acid
-
Dissolve Ethyl (S)-3-Piperidinecarboxylate in a mixture of methanol and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with an acid like hydrochloric acid (HCl) to precipitate the amino acid.
-
Isolate the (S)-Piperidine-3-carboxylic acid by filtration.
Part B: Conversion to (S)-3-Aminopiperidine (via Hofmann Rearrangement)
-
Convert the carboxylic acid to the corresponding primary amide by treating it with a coupling agent (e.g., EDC, HOBt) and ammonia.
-
The resulting (S)-piperidine-3-carboxamide is then subjected to a Hofmann rearrangement using a reagent like sodium hypobromite (generated in situ from bromine and sodium hydroxide) to yield (S)-3-aminopiperidine.
Protocol 3: Synthesis of a Trelagliptin Analogue
Objective: To couple (S)-3-aminopiperidine with 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile.
Materials:
-
(S)-3-Aminopiperidine
-
2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Isopropanol (IPA) or Ethanol (EtOH)
-
Water
-
Round-bottom flask with reflux condenser, magnetic stirrer.
Procedure:
-
To a round-bottom flask, add 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile, (S)-3-aminopiperidine, and a base such as potassium carbonate or sodium bicarbonate.[8]
-
Add a solvent system such as isopropanol/water or ethanol.[7][8]
-
Heat the reaction mixture to reflux (approximately 60-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).[8]
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the final DPP-4 inhibitor.
Quantitative Data
The following table summarizes representative yields for the key steps in the synthesis of Trelagliptin, which is analogous to the synthesis described above.
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| Alkylation of 3-methyl-6-chlorouracil | 3-methyl-6-chlorouracil, 2-bromomethyl-4-fluorobenzonitrile, K₂CO₃ | 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile | 60 | - | [8] |
| Nucleophilic Substitution | 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile, (R)-3-aminopiperidine dihydrochloride, K₂CO₃ | Trelagliptin | 92.7 | 99.4 | [9] |
| Recrystallization of Boc-protected Trelagliptin | Crude Boc-protected Trelagliptin | Purified Boc-protected Trelagliptin | 92.0 | 99.3 | [9] |
| Overall Yield (from 2-methyl-4-fluorobenzonitrile in an improved synthesis) | 2-methyl-4-fluorobenzonitrile | Trelagliptin Succinate | - | - | [5] |
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of DPP-4 inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The outlined synthetic route, based on the synthesis of Trelagliptin, demonstrates a practical approach for the incorporation of the (S)-3-aminopiperidine moiety into a potent DPP-4 inhibitor scaffold. Further optimization of reaction conditions may be necessary depending on the specific target molecule and scale of the synthesis.
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]
Derivatization of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate for Further Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a versatile building block in the synthesis of pharmaceutical agents. The following sections outline procedures for liberating the free amine and subsequent derivatization reactions including N-Boc protection, amide coupling, reductive amination, and N-alkylation.
Liberation of the Free Amine: Ethyl (S)-3-Piperidinecarboxylate
The commercially available D-tartrate salt of Ethyl (S)-3-Piperidinecarboxylate must first be converted to its free amine form to enable further derivatization at the nitrogen atom. This is typically achieved through a simple acid-base extraction.
Experimental Protocol:
A standard method for liberating the free amine involves dissolving the tartrate salt in an aqueous basic solution, such as sodium bicarbonate, and extracting the free amine into an organic solvent.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolve this compound in a saturated aqueous solution of sodium bicarbonate.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, Ethyl (S)-3-Piperidinecarboxylate, typically as a colorless to pale yellow oil.
Expected Yield: Quantitative.
N-Boc Protection
The protection of the secondary amine of Ethyl (S)-3-Piperidinecarboxylate with a tert-butoxycarbonyl (Boc) group is a common strategy to prevent unwanted side reactions during subsequent synthetic steps.
Experimental Protocol:
Materials:
-
Ethyl (S)-3-Piperidinecarboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve Ethyl (S)-3-Piperidinecarboxylate (1.0 equiv) in dichloromethane or THF.
-
Add triethylamine (1.2 equiv) or an aqueous solution of sodium hydroxide (1.1 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford Ethyl (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylate. The product can be purified by flash column chromatography if necessary.
Quantitative Data for N-Boc Protection:
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-aminopiperidine | NaOH (aq) | Ethanol | 1 | 91.5 | [1] |
| General Primary Amines | Triethylamine | Dichloromethane | 2-12 | >90 | [2] |
| Various Amines | Catalyst-free | Water/Acetone | < 1 | High | [3] |
Amide Coupling Reactions
The secondary amine of Ethyl (S)-3-Piperidinecarboxylate can be readily acylated with a variety of carboxylic acids using standard peptide coupling reagents to form amide derivatives.
Experimental Protocol (EDC/HOBt Coupling):
Materials:
-
Ethyl (S)-3-Piperidinecarboxylate
-
Carboxylic acid (e.g., 4-Methoxybenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 equiv), Ethyl (S)-3-Piperidinecarboxylate (1.0 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF, add DIPEA (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[4][5][6][7]
Quantitative Data for Amide Coupling Reactions:
| Amine | Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 4-amino-N-(4-methoxybenzyl)benzamide | Boc-valine | EDC/HOBt/DMAP | DIPEA | Acetonitrile | 72 | [5] |
| Electron Deficient Amines | Various | EDC/HOBt/DMAP | DIPEA | Acetonitrile | Good to Excellent | [5] |
| General Amines | General Carboxylic Acids | EDC/HOBt | DIPEA/TEA | DMF/DCM | High | [4] |
Reductive Amination
N-alkylation of Ethyl (S)-3-Piperidinecarboxylate can be achieved through reductive amination with aldehydes or ketones, providing access to a wide range of substituted piperidine derivatives. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[8][9][10][11][12]
Experimental Protocol:
Materials:
-
Ethyl (S)-3-Piperidinecarboxylate
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Ethyl (S)-3-Piperidinecarboxylate (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in DCM or DCE.
-
If the amine salt is used, add a base like triethylamine (1.2 equiv) to liberate the free amine in situ.
-
Optionally, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Quantitative Data for Reductive Amination:
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| Various primary and secondary amines | Various aldehydes and ketones | NaBH(OAc)₃ | DCE/THF | 80-96 | [8][11] |
| Boc-eda-ET HCl | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | High | [9] |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | 77 | TCI Practical Example |
N-Alkylation
Direct N-alkylation with alkyl halides is another common method to introduce substituents on the piperidine nitrogen.
Experimental Protocol:
Materials:
-
Ethyl (S)-3-Piperidinecarboxylate
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of Ethyl (S)-3-Piperidinecarboxylate (1.0 equiv) in DMF or acetonitrile, add potassium carbonate (2.0 equiv).
-
Add the alkyl halide (1.1 equiv) dropwise to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude N-alkylated product, which can be purified by flash column chromatography.[13]
Quantitative Data for N-Alkylation:
| Amine | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Piperidine | Alkyl bromide/iodide | None/KHCO₃ | Acetonitrile | - | [13] |
| Isatin | Alkyl halides | K₂CO₃ | DMF | High | [14] |
| Indole/Pyrrole | Alkyl halides/sulfonates | K₂CO₃/Cs₂CO₃ | Ionic Liquid/MeCN | Good | [15] |
Visualizations
Caption: Overall workflow for the derivatization of this compound.
Caption: Signaling pathway for EDC/HOBt mediated amide coupling.
Caption: Experimental workflow for reductive amination.
References
- 1. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Scale-Up Synthesis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a valuable chiral building block in pharmaceutical development. The synthesis involves a two-stage process commencing with the catalytic hydrogenation of ethyl nicotinate to produce racemic ethyl 3-piperidinecarboxylate, followed by a diastereomeric resolution using D-tartaric acid to isolate the desired (S)-enantiomer as its D-tartrate salt. The protocols provided are designed for scalability, with data presented to guide researchers and chemical engineers in transitioning from laboratory to pilot or manufacturing scale.
Introduction
Ethyl (S)-3-Piperidinecarboxylate, also known as (S)-ethyl nipecotate, is a key chiral intermediate for the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its stereochemistry is often crucial for the biological activity and safety profile of the final drug substance. The D-tartrate salt form provides a stable, crystalline solid that is easily handled and purified. This document outlines a robust and scalable process for its preparation.
Overall Synthesis Workflow
The synthesis is comprised of two main stages:
-
Stage 1: Synthesis of Racemic Ethyl 3-Piperidinecarboxylate. This is achieved through the catalytic hydrogenation of commercially available ethyl nicotinate.
-
Stage 2: Chiral Resolution. The racemic mixture is resolved using D-tartaric acid to selectively crystallize the desired this compound.
Caption: Overall workflow for the synthesis of this compound.
Data Presentation
Table 1: Key Process Parameters and Yields for Racemic Synthesis (Stage 1)
| Parameter | Value | Reference |
| Starting Material | Ethyl Nicotinate | Commercially Available |
| Catalyst | 5% Palladium on Carbon (Pd/C) | |
| Solvent | Ethanol | [2] |
| Hydrogen Pressure | 5-10 bar | [2] |
| Reaction Temperature | 50-70 °C | [2] |
| Reaction Time | 4-8 hours | [2] |
| Typical Yield | 90-98% | [3] |
| Purity (GC) | >98% | [3] |
Table 2: Key Process Parameters and Yields for Chiral Resolution (Stage 2)
| Parameter | Value | Reference |
| Starting Material | Racemic Ethyl 3-Piperidinecarboxylate | - |
| Resolving Agent | D-(-)-Tartaric Acid | [4] |
| Solvent | Ethanol/Water mixture | [4] |
| Molar Ratio (Racemate:Tartaric Acid) | 2:1 | [4] |
| Crystallization Temperature | 0-5 °C | [4] |
| Crystallization Time | 12-24 hours | [4] |
| Yield of (S)-enantiomer D-tartrate | 35-45% (based on racemate) | [4] |
| Diastereomeric Excess (d.e.) | >99% | [4] |
| Enantiomeric Excess (e.e.) of liberated base | >99% | [4] |
Experimental Protocols
Stage 1: Scale-Up Synthesis of Racemic Ethyl 3-Piperidinecarboxylate
This protocol is based on the catalytic hydrogenation of ethyl nicotinate and is suitable for a multi-kilogram scale.
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr reactor or equivalent industrial hydrogenator)
-
Ethyl Nicotinate (1.0 kg, 6.61 mol)
-
Ethanol (10 L)
-
5% Palladium on Carbon (Pd/C, 50% wet, 50 g)
-
Celite or a similar filter aid
-
Rotary evaporator
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with ethyl nicotinate and ethanol. Stir the mixture until all the ethyl nicotinate has dissolved.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pd/C catalyst to the reactor.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 5-10 bar.
-
Reaction: Heat the reaction mixture to 50-70 °C with vigorous stirring. Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (e.g., GC or TLC). The reaction is typically complete within 4-8 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 500 mL).
-
Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain racemic ethyl 3-piperidinecarboxylate as an oil. The crude product is typically of high purity and can be used directly in the next step.
Caption: Experimental workflow for the synthesis of racemic ethyl 3-piperidinecarboxylate.
Stage 2: Chiral Resolution of Racemic Ethyl 3-Piperidinecarboxylate
This protocol describes the diastereomeric salt crystallization to isolate the desired (S)-enantiomer.
Materials and Equipment:
-
Jacketed glass reactor with temperature control and overhead stirrer
-
Racemic Ethyl 3-Piperidinecarboxylate (1.0 kg, 6.36 mol, from Stage 1)
-
D-(-)-Tartaric Acid (477 g, 3.18 mol)
-
Ethanol (8 L)
-
Deionized Water (800 mL)
-
Nutsche filter or centrifuge for product isolation
Procedure:
-
Dissolution: To the jacketed reactor, add racemic ethyl 3-piperidinecarboxylate and the ethanol/water mixture. Stir to obtain a clear solution.
-
Resolving Agent Addition: In a separate vessel, dissolve the D-(-)-tartaric acid in a portion of the solvent mixture, with gentle warming if necessary. Slowly add the tartaric acid solution to the solution of the racemate in the reactor with continuous stirring.
-
Crystallization: Cool the mixture slowly to 0-5 °C over several hours. The diastereomeric salt of the (S)-enantiomer will preferentially crystallize. Hold the mixture at this temperature for 12-24 hours to ensure complete crystallization. Seeding with a few crystals of pure this compound can be beneficial to induce crystallization.
-
Isolation: Isolate the crystalline product by filtration using a Nutsche filter or by centrifugation.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove the mother liquor which is enriched in the (R)-enantiomer.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40-50 °C to obtain this compound as a white crystalline solid.
-
Mother Liquor Treatment (Optional): The (R)-enantiomer can be recovered from the mother liquor by basification and extraction, and can be racemized for recycling to improve overall process efficiency.
Caption: Experimental workflow for the chiral resolution and isolation of the target product.
Conclusion
The presented protocols for the scale-up synthesis of this compound offer a reliable and efficient pathway for the production of this important chiral intermediate. By following the detailed experimental procedures and utilizing the provided quantitative data, researchers and drug development professionals can successfully implement this synthesis on a larger scale. The use of catalytic hydrogenation followed by classical diastereomeric resolution provides a cost-effective and industrially viable manufacturing process.
References
Troubleshooting & Optimization
Common side reactions with "Ethyl (S)-3-Piperidinecarboxylate D-Tartrate" and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl (S)-3-Piperidinecarboxylate D-Tartrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures involving this compound.
Issue 1: Low Enantiomeric Excess (ee%) in the Final Product
Question: My final product shows a low enantiomeric excess after the resolution of racemic ethyl nipecotate with D-tartaric acid. What are the potential causes and how can I improve the optical purity?
Answer: Low enantiomeric excess is a common issue stemming from incomplete separation of the diastereomeric salts. Several factors can contribute to this:
-
Suboptimal Crystallization Conditions: The selective crystallization of the desired (S)-ethyl nipecotate D-tartrate salt is critical. Factors such as solvent choice, temperature, and cooling rate can significantly impact the efficiency of the resolution.
-
Insufficient Number of Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric purity. Multiple crystallizations are often necessary to effectively remove the (R)-enantiomer.[1][2]
-
Epimerization: The chiral center of the piperidine ring can be susceptible to epimerization under basic conditions, leading to racemization and a decrease in enantiomeric excess.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low enantiomeric excess.
Recommendations:
-
Solvent Selection: Ethanol is a preferred solvent as it can hinder potential transesterification reactions.[1] Mixtures of organic solvents and water may also be employed.
-
Controlled Crystallization: Employ a slow cooling rate to allow for the selective crystallization of the desired diastereomeric salt.
-
Iterative Recrystallization: Perform multiple recrystallizations and monitor the enantiomeric excess at each step using an appropriate analytical technique like chiral HPLC.
-
pH Control: Ensure that the reaction and work-up conditions are not strongly basic to prevent epimerization.
Issue 2: Poor Yield of the Diastereomeric Salt
Question: I am experiencing a low yield of the precipitated (S)-ethyl nipecotate D-tartrate salt. How can I improve the recovery of my product?
Answer: A low yield can be attributed to several factors related to the crystallization process and the properties of the diastereomeric salt.
-
Solubility of the Diastereomeric Salt: The desired salt may have significant solubility in the chosen solvent system, leading to product loss in the mother liquor.
-
Precipitation of the Unwanted Enantiomer: If the conditions are not optimal, the diastereomeric salt of the (R)-enantiomer may also precipitate, necessitating further purification steps that can reduce the overall yield.
-
Insufficient Seeding: Lack of seed crystals can lead to the formation of a supersaturated solution that is slow to crystallize, resulting in incomplete precipitation.
Recommendations:
-
Solvent Optimization: Experiment with different solvent systems to find one where the desired diastereomeric salt has low solubility while the undesired salt remains in solution.
-
Temperature Control: Ensure the solution is cooled to a sufficiently low temperature to maximize the precipitation of the desired salt.
-
Seeding: Introduce seed crystals of the pure (S)-ethyl nipecotate D-tartrate salt to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions to be aware of when working with this compound?
A1: Besides the challenges with enantiomeric purity and yield during synthesis, other potential side reactions and issues include:
-
Transesterification: If alcohols other than ethanol are used as solvents, there is a risk of transesterification, where the ethyl group of the ester is exchanged with the alkyl group of the solvent alcohol. Using ethanol as the solvent can help mitigate this.[1]
-
Hydrolysis: As an ester, the compound is susceptible to hydrolysis to form (S)-3-piperidinecarboxylic acid and ethanol. This can be catalyzed by the presence of acids or bases and water. It is crucial to use dry solvents and control the pH.
-
Hygroscopicity: The tartrate salt can be hygroscopic. It is important to store the compound in a dry, inert atmosphere to prevent degradation.
Q2: How can I avoid the formation of byproducts during the synthesis of this compound?
A2: Minimizing byproduct formation involves careful control of reaction conditions:
| Parameter | Recommendation | Rationale |
| Solvent | Use absolute ethanol for the resolution step. | Hinders transesterification side reactions.[1] |
| Temperature | Maintain controlled cooling during crystallization. | Promotes selective precipitation of the desired diastereomer. |
| pH | Avoid strongly acidic or basic conditions. | Prevents hydrolysis of the ester and epimerization of the chiral center. |
| Atmosphere | Work under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric moisture to prevent hydrolysis. |
Q3: What is the best way to store this compound to ensure its stability?
A3: To maintain the stability and purity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature in a dry place. This will protect it from moisture and potential degradation.
Experimental Protocols
Protocol 1: General Procedure for the Resolution of Racemic Ethyl Nipecotate
This protocol provides a general guideline for the resolution process. Specific amounts and conditions may need to be optimized for your particular setup.
-
Dissolution: Dissolve racemic ethyl nipecotate in an appropriate solvent, such as absolute ethanol.
-
Addition of Resolving Agent: Add D-tartaric acid to the solution. The molar ratio of ethyl nipecotate to D-tartaric acid should be optimized, but a 2:1 ratio is a common starting point.[3]
-
Heating: Gently heat the mixture to ensure complete dissolution of all components.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the (S)-ethyl nipecotate D-tartrate salt. Seeding with a small crystal of the pure product can facilitate this process.
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the soluble (R)-enantiomer diastereomeric salt.
-
Drying: Dry the crystals under vacuum.
-
Recrystallization (if necessary): For higher enantiomeric purity, redissolve the crystals in a minimal amount of hot solvent and repeat the crystallization process.
Logical Flow for Resolution Protocol:
Caption: A logical workflow for the resolution of racemic ethyl nipecotate.
References
- 1. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Reactions Involving Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl (S)-3-Piperidinecarboxylate D-Tartrate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this key chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it provided as a tartrate salt?
A1: this compound is a chiral piperidine derivative widely used in the synthesis of complex molecules, particularly pharmaceuticals. It is supplied as a D-tartrate salt because D-tartaric acid is used as a chiral resolving agent to separate the (S)-enantiomer from a racemic mixture of ethyl nipecotate.[1][2][3] This process results in a diastereomeric salt that is often a stable, crystalline solid, facilitating purification and ensuring high enantiomeric purity of the desired (S)-piperidine building block.[4]
Q2: Do I need to neutralize the tartrate salt before proceeding with my reaction?
A2: Yes, in most cases, it is essential to neutralize the tartrate salt to liberate the free secondary amine of the piperidine. The piperidine nitrogen in the salt form is protonated and therefore not nucleophilic enough to participate in reactions like N-acylation, N-alkylation, or reductive amination. Neutralization is typically achieved by treating the salt with a base.
Q3: What are the common reactions performed with Ethyl (S)-3-Piperidinecarboxylate?
A3: The most common reactions involve the secondary amine of the piperidine ring. These include:
-
N-Acylation: Formation of an amide bond by reacting the piperidine with an acylating agent (e.g., acyl chloride, acid anhydride, or a carboxylic acid with a coupling agent).
-
N-Alkylation: Formation of a new carbon-nitrogen bond by reacting the piperidine with an alkylating agent (e.g., an alkyl halide).
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a more substituted amine.
The ethyl ester functionality can also be manipulated, for example, through hydrolysis to the corresponding carboxylic acid or amidation with an amine.
Q4: How does the presence of the ethyl ester affect reactions at the piperidine nitrogen?
A4: The ethyl ester is generally stable under the conditions used for N-acylation, N-alkylation, and reductive amination. However, it is important to be mindful of the reaction conditions. For instance, strongly basic or acidic conditions, especially at elevated temperatures for prolonged periods, could lead to hydrolysis of the ester.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound and provides potential solutions.
Issue 1: Low Yield in N-Acylation Reactions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Neutralization of Tartrate Salt | Ensure complete liberation of the free amine by using a sufficient amount of base. A common procedure involves dissolving the tartrate salt in water and adjusting the pH to basic (e.g., pH 9-10) with a base like sodium hydroxide or potassium carbonate before extracting the free amine with an organic solvent. |
| Insufficiently Reactive Acylating Agent | If using a carboxylic acid, ensure an appropriate coupling agent (e.g., EDC, DCC, HATU) is used.[5] For sluggish reactions, consider converting the carboxylic acid to a more reactive acyl chloride or anhydride. |
| Protonation of the Amine by Acid Byproduct | When using acyl halides or anhydrides, an acid (e.g., HCl) is generated. Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) as an acid scavenger.[5] |
| Low Reaction Temperature | While some acylations proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Steric Hindrance | If the acylating agent is sterically bulky, the reaction may be slow. Consider increasing the reaction time, temperature, or using a less hindered acylating agent if the synthesis allows. |
Detailed Experimental Protocol: General Procedure for N-Acylation
-
Neutralization: Dissolve this compound (1.0 equiv.) in water. Cool the solution in an ice bath and add a solution of sodium carbonate or potassium carbonate until the pH is ~9-10.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Acylation: Dissolve the obtained free amine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base such as triethylamine (1.1-1.5 equiv.). Cool the mixture to 0 °C.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Issue 2: Low Yield in N-Alkylation Reactions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Neutralization of Tartrate Salt | As with N-acylation, ensure the free amine is fully liberated before starting the alkylation reaction. |
| Poor Nucleophilicity of the Amine | Ensure the reaction medium is sufficiently basic to deprotonate any remaining ammonium salt and to facilitate the nucleophilic attack of the amine. |
| Low Reactivity of the Alkylating Agent | The reactivity of alkyl halides follows the order I > Br > Cl. If using a less reactive alkyl halide, consider increasing the reaction temperature or using a phase-transfer catalyst. |
| Formation of Dialkylation Products | Over-alkylation can occur. To favor mono-alkylation, use the piperidine derivative as the limiting reagent or add the alkylating agent slowly to the reaction mixture.[6] |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. Common bases include potassium carbonate, cesium carbonate, or triethylamine. Aprotic polar solvents like DMF, acetonitrile, or DMSO are often effective. |
Logical Workflow for Troubleshooting Low Alkylation Yield
References
- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 2. Chiral_resolution [chemeurope.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. CN109053864B - Method for preparing oritavancin - Google Patents [patents.google.com]
Troubleshooting guide for the chiral separation of piperidine derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral separation of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general approach for developing a chiral separation method for piperidine derivatives?
A1: A systematic approach is advised. Begin by selecting a column and mobile phase based on the physicochemical properties of your piperidine analytes. It is beneficial to screen various stationary phases and mobile phase compositions to determine the best initial separation conditions. Following this initial screening, optimize parameters such as mobile phase modifiers, flow rate, and temperature to achieve the desired resolution.[1]
Q2: Which HPLC mode, Normal-Phase or Reversed-Phase, is more suitable for separating piperidine derivatives?
A2: Both Normal-Phase (NP) and Reversed-Phase (RP) HPLC can be effective for the chiral separation of piperidine derivatives, and the choice depends on the specific analyte and the chiral stationary phase (CSP) used. Polysaccharide-based CSPs, for example, show broad applicability and can be used in both NP and RP modes.[2][3] Normal-phase, using mobile phases like hexane/isopropanol, is very common.[4]
Q3: My piperidine derivative lacks a UV chromophore. How can I detect it using HPLC-UV?
A3: For compounds lacking a UV chromophore, pre-column derivatization is a common and effective strategy. This process involves reacting the analyte with a derivatizing agent that introduces a chromophoric tag. For instance, piperidin-3-amine has been successfully derivatized using para-toluene sulfonyl chloride (PTSC), enabling UV detection at 228 nm.[1][5]
Q4: What is the function of additives in the mobile phase for separating piperidine derivatives?
A4: Additives play a crucial role in improving peak shape and selectivity. For basic compounds like piperidines, adding a small amount of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase can minimize peak tailing by masking active silanol groups on the silica surface.[1][6][7] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often employed.[1] The concentration of the additive can also influence selectivity and even the elution order of enantiomers.[8]
Q5: How does temperature affect the chiral separation of piperidine derivatives?
A5: Temperature is a critical parameter in method optimization. Adjusting the column temperature can influence retention times, selectivity, and peak shape.[1][8] While lower temperatures often enhance chiral separations, this is not a universal rule, and the optimal temperature is compound-specific.[1] It is recommended to study a range of temperatures to determine the ideal condition for your specific separation.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Enantiomer Peaks
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient chiral recognition for your analyte. Screen a variety of CSPs, particularly polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®), which are known to be effective for a wide range of compounds, including piperidine derivatives.[1][6][7][9] |
| Suboptimal Mobile Phase Composition | The mobile phase composition, including the type and ratio of organic modifiers, significantly impacts selectivity.[6][8] For normal-phase separations, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[6] |
| Incorrect Mobile Phase Additive | The presence and concentration of an additive can be critical. For basic piperidine derivatives, ensure a basic modifier like 0.1% DEA is included to improve peak shape and resolution.[6][7] |
| Inadequate Temperature | The column temperature may not be optimal for the separation. Experiment with different temperatures (e.g., 25°C, 35°C, 45°C) to assess the effect on resolution.[1] |
| High Flow Rate | A high flow rate can lead to decreased resolution. Try reducing the flow rate to increase the number of theoretical plates and improve separation.[6] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Peak Tailing: Secondary Interactions | The basic nitrogen of the piperidine can interact with acidic silanol groups on the column's silica support, causing tailing.[1] Add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to mask these silanol groups.[1][6][7] Using a base-deactivated column can also be beneficial.[1] |
| Peak Tailing/Fronting: Column Overload | Injecting too much sample can lead to peak distortion.[1] Reduce the injection volume or the concentration of the sample.[1] |
| Peak Fronting: Sample Solvent Effects | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[1] Whenever possible, dissolve the sample in the initial mobile phase composition.[1] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Piperidine Derivatives (Normal Phase)
-
Analyte Characterization: Determine the structure, pKa, and solubility of the piperidine derivative.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a polysaccharide-based chiral stationary phase such as a Chiralpak® or Chiralcel® column.
-
Mobile Phase: Begin with a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).[6]
-
-
Initial Screening:
-
Prepare a standard solution of the racemic piperidine derivative (approximately 1 mg/mL).[6]
-
Inject the sample and monitor the separation.
-
-
Optimization:
-
Mobile Phase Composition: If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., isopropanol to 20%, 30%) and consider trying other alcohol modifiers like ethanol.[6]
-
Flow Rate: Adjust the flow rate to find a balance between resolution and analysis time. A typical starting point is 1.0 mL/min.
-
Temperature: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to observe the impact on resolution.[1]
-
Additive Concentration: If peak shape is still an issue, the concentration of the basic modifier (DEA) can be adjusted.
-
Protocol 2: Pre-column Derivatization for Piperidine Derivatives without a UV Chromophore
This protocol is based on the derivatization of piperidin-3-amine with para-toluene sulfonyl chloride (PTSC).[1][5]
-
Reagent Preparation:
-
Prepare a solution of the piperidine derivative in a suitable aprotic solvent.
-
Prepare a solution of PTSC in the same solvent.
-
A base (e.g., triethylamine or pyridine) will be required to neutralize the HCl generated during the reaction.
-
-
Derivatization Reaction:
-
In a reaction vial, combine the piperidine derivative solution with the base.
-
Slowly add the PTSC solution to the vial while stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating until complete (monitor by TLC or a suitable method).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Analysis:
Visualizations
Caption: Troubleshooting workflow for poor or no resolution.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Preventing racemization when using "Ethyl (S)-3-Piperidinecarboxylate D-Tartrate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization when using Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance, like the (S)-enantiomer of Ethyl 3-Piperidinecarboxylate, converts into a mixture containing equal amounts of both the (S)- and (R)-enantiomers. This is a critical issue in pharmaceutical development because different enantiomers of a chiral drug can have different pharmacological activities, with one being therapeutic while the other might be inactive or even cause adverse effects. For this compound, maintaining its stereochemical integrity is crucial for its intended use in the synthesis of specific, enantiomerically pure active pharmaceutical ingredients.
Q2: What is the primary chemical mechanism that leads to the racemization of this compound?
A2: The primary mechanism for the racemization of Ethyl (S)-3-Piperidinecarboxylate is the deprotonation of the hydrogen atom at the chiral alpha-carbon (the carbon atom adjacent to the ester's carbonyl group).[1][2] This deprotonation, which can be catalyzed by both acids and bases, results in the formation of a planar, achiral enol or enolate intermediate.[1][2] Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of both (S) and (R) enantiomers and thus, racemization.
Q3: Under what conditions is racemization most likely to occur?
A3: Racemization is most likely to occur under the following conditions:
-
Strongly Basic or Acidic Conditions: Both strong bases and acids can catalyze the removal of the alpha-hydrogen, facilitating the formation of the planar enolate or enol intermediate.[1][2]
-
Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for deprotonation and subsequent racemization.
-
Prolonged Reaction or Work-up Times: Extended exposure to conditions that promote racemization increases the likelihood of its occurrence.
-
Certain Solvents: The choice of solvent can influence the rate of racemization. Protic solvents, for instance, can facilitate proton exchange.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Loss of enantiomeric excess (e.e.) is observed in the final product after a reaction.
-
Potential Cause: The reaction conditions were too harsh, leading to racemization.
-
Solution:
-
pH Control: If the reaction involves a base, switch to a milder, non-nucleophilic base such as sodium bicarbonate or a hindered base like diisopropylethylamine (DIPEA). If an acid is used, opt for a weaker acid and use it in catalytic amounts if possible.
-
Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider running reactions at 0°C or even lower.
-
Reaction Time: Monitor the reaction closely by techniques like TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.
-
Problem 2: The enantiomeric purity of the compound has decreased after aqueous work-up.
-
Potential Cause: The pH of the aqueous layers during extraction was either too high or too low.
-
Solution:
-
Use of Mild Bases/Acids: During work-up, use a mild base like a saturated solution of sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide. Similarly, for acidification, use a dilute acid solution (e.g., 1M HCl) and add it slowly while monitoring the pH.
-
Temperature: Perform the extractions at a low temperature (e.g., in an ice bath) to minimize the rate of potential racemization.
-
Minimize Time: Complete the work-up procedure as efficiently as possible to reduce the time the compound is in an aqueous environment.
-
Problem 3: Inconsistent results in terms of enantiomeric purity are obtained across different batches of the same reaction.
-
Potential Cause: Variability in the quality of reagents or solvents, or inconsistent reaction setup.
-
Solution:
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid trace amounts of acidic or basic impurities that could catalyze racemization.
-
Reagent Quality: Ensure the quality and purity of all reagents, especially bases and acids.
-
Consistent Procedure: Adhere strictly to a well-defined and validated experimental protocol, paying close attention to details such as rates of addition, stirring speed, and temperature control.
-
Data Presentation
Table 1: Illustrative Effect of pH on Racemization Rate
| pH Range | Expected Racemization Rate | Rationale |
| < 2 (Strongly Acidic) | High | Acid-catalyzed enolization. |
| 3 - 6 (Weakly Acidic) | Low | Lower concentration of catalytic species. |
| 7 (Neutral) | Very Low | Minimal acid or base catalysis. |
| 8 - 11 (Weakly Basic) | Moderate | Base-catalyzed enolate formation. |
| > 12 (Strongly Basic) | Very High | High concentration of base promotes rapid enolate formation. |
Table 2: Illustrative Effect of Temperature on Racemization Rate
| Temperature Range | Expected Racemization Rate | Rationale |
| < 0°C | Very Low | Insufficient thermal energy to overcome the activation barrier for deprotonation. |
| 0 - 25°C (Room Temp) | Low to Moderate | Rate of racemization may become significant over extended periods. |
| 25 - 50°C | Moderate to High | Increased thermal energy significantly accelerates the rate of racemization. |
| > 50°C | Very High | Rapid racemization is expected. |
Table 3: Illustrative Effect of Base Strength on Racemization Rate
| Base | pKa of Conjugate Acid | Expected Racemization Rate | Rationale |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | Low | A weak base, less likely to deprotonate the alpha-carbon. |
| Triethylamine (Et₃N) | 10.7 | Moderate | A common organic base, can cause racemization, especially at elevated temperatures. |
| Diisopropylethylamine (DIPEA) | 11.0 | Low to Moderate | A hindered base, its steric bulk can reduce its effectiveness in deprotonating the alpha-carbon. |
| Sodium Hydroxide (NaOH) | 15.7 | Very High | A strong base that will rapidly deprotonate the alpha-carbon. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound to Minimize Racemization
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture and CO₂, which can create acidic conditions.
-
Solvent Selection: Use high-purity, anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) for reactions.
-
Temperature Control: Maintain low temperatures throughout the experiment. Cool the reaction vessel to 0°C or below before adding any reagents, especially bases or acids.
-
Reagent Addition: Add reagents dropwise to control the reaction exotherm and maintain a low temperature.
-
pH Management in Work-up:
-
If a basic wash is required, use a pre-chilled, saturated solution of sodium bicarbonate.
-
If an acidic wash is needed, use a pre-chilled, dilute solution of a weak acid like citric acid or a very dilute strong acid like 1M HCl.
-
Minimize the contact time with the aqueous layers.
-
-
Solvent Removal: Remove organic solvents under reduced pressure using a rotary evaporator with a water bath temperature kept below 30°C.
-
Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Protocol 2: Analysis of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may require optimization for your specific equipment and product.
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak IA, IB, or IC, is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be adjusted to optimize separation. A small amount of an amine additive (e.g., 0.1% diethylamine) may be needed to improve peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-220 nm).
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Identify the peaks corresponding to the (S) and (R) enantiomers. To confirm peak identity, a racemic sample should be prepared and injected.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Mandatory Visualization
Caption: Mechanism of racemization via a planar enolate intermediate.
Caption: Recommended workflow to minimize racemization.
References
Technical Support Center: Ethyl (S)-3-Piperidinecarboxylate D-Tartrate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Crystallization
Question: We are experiencing a significantly low yield of our this compound product after the crystallization step. What are the potential causes and how can we improve the yield?
Answer: Low yield during crystallization can stem from several factors. The primary reasons include improper solvent selection, sub-optimal cooling rates, and the presence of impurities that inhibit crystal formation. To enhance your yield, consider the following troubleshooting steps:
-
Solvent System Optimization: The choice of solvent is critical for efficient crystallization. An ideal solvent system will dissolve the product at an elevated temperature but result in low solubility at cooler temperatures. Experiment with different solvent mixtures. For similar compounds, ethanol-based systems have been used effectively.[1]
-
Controlled Cooling: Rapid cooling can lead to the formation of fine, impure crystals and can also leave a significant amount of product in the mother liquor. A slower, more controlled cooling process allows for the growth of larger, purer crystals and can improve overall yield.
-
Seeding: Introducing a small amount of pure product (seed crystals) to the supersaturated solution can initiate crystallization and improve the yield and crystal quality.
-
Concentration of Mother Liquor: The filtrate or mother liquor remaining after the initial crystallization may still contain a substantial amount of dissolved product. Concentrating the mother liquor and performing a second crystallization can recover additional product.
Issue 2: Product Fails to Meet Purity Specifications
Question: Our purified this compound does not meet the required purity levels. What are the likely impurities and how can we remove them?
Answer: Impurities in the final product can be unreacted starting materials, byproducts from the synthesis, or the undesired diastereomer. Effective removal of these impurities is crucial for obtaining a high-purity product.
-
Recrystallization: This is a powerful technique for removing impurities. The selection of an appropriate solvent system is key to successful recrystallization. A solvent should be chosen in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. For tartrate salts, recrystallization from ethanol has been shown to be effective in providing high diastereomeric excess.[1]
-
Chromatography: For challenging separations, silica gel column chromatography can be employed to remove impurities with different polarities.[1][2]
-
Washing: After filtration, washing the collected crystals with a cold solvent can help remove residual mother liquor and surface impurities.
Issue 3: Oiling Out Instead of Crystallization
Question: During the cooling process, our product is "oiling out" and forming a liquid phase instead of solid crystals. How can we prevent this?
Answer: "Oiling out" occurs when the product separates from the solution as a supersaturated liquid before it has a chance to crystallize. This can be caused by a high concentration of impurities, a solvent in which the product is too soluble, or too rapid cooling.
-
Solvent Polarity Adjustment: Try using a less polar solvent or a mixture of solvents to decrease the solubility of the product.
-
Slower Cooling: A gradual reduction in temperature can provide the necessary time for crystal nucleation and growth to occur before the solution becomes overly supersaturated.
-
Agitation: Gentle stirring during the cooling process can promote crystallization and prevent the formation of an oil.
-
Seeding: Adding seed crystals at the appropriate temperature can encourage the formation of solid crystals over an oil.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield for the resolution of racemic ethyl nipecotate to form a diastereomeric tartrate salt?
A1: The resolution of racemic ethyl nipecotate using a tartaric acid derivative can result in yields of 35% or more based on the theoretical 50% maximum for a single enantiomer.[1]
Q2: What are some common resolving agents used for the separation of piperidine derivative enantiomers?
A2: Di-benzoyl-L-tartaric acid and (S)-mandelic acid are noted as effective resolving agents for racemic ethyl nipecotate.[1] Other optically active acids such as di-p-tolyl-L-tartaric acid have also been explored.[1]
Q3: What analytical techniques are recommended for determining the purity and diastereomeric excess of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity and diastereomeric excess of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity. For residual solvent analysis, Gas Chromatography with headspace injection (HS-GC) is a standard technique.[3]
Q4: How can residual solvents be removed from the final product?
A4: Residual solvents are typically removed by drying the purified product under vacuum at an elevated temperature. The specific temperature should be chosen to be high enough to effectively remove the solvent without causing degradation of the product.
Data Presentation
Table 1: Representative Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Typical Recovery Yield (%) | Diastereomeric Excess (de) (%) |
| 99% Ethanol | - | 85-95 | >99 |
| Isopropanol/Water | 9:1 | 80-90 | >98 |
| Methanol/Ethyl Acetate | 1:1 | 75-85 | >98 |
Note: These are representative values and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimal amount of the chosen solvent (e.g., 99% ethanol) at reflux temperature with stirring until all solids are dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature. For improved yield, further cool the mixture in an ice bath or refrigerator.[4]
-
Crystallization: Allow the product to crystallize. If crystallization does not initiate spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh and dissolve a sample of the purified product in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Standard Preparation: Prepare a reference standard solution of known concentration.
-
Chromatographic Conditions:
-
Column: Chiral HPLC column (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: A suitable mixture of solvents, such as hexane and ethanol with a small amount of an amine modifier.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
-
Injection and Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity and diastereomeric excess by comparing the peak areas of the sample to the standard.
Visualizations
Caption: Purification Workflow for this compound.
Caption: Troubleshooting Logic for Low Crystallization Yield.
References
- 1. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Organic Syntheses Procedure [orgsyn.org]
"Ethyl (S)-3-Piperidinecarboxylate D-Tartrate" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issue for this compound in solution is the hydrolysis of the ethyl ester functional group. This reaction breaks down the molecule into (S)-3-Piperidinecarboxylic acid and ethanol. The rate of this degradation is significantly influenced by the pH, temperature, and the presence of certain buffers.
Q2: How does pH affect the stability of the compound in an aqueous solution?
A2: The stability of the ester is highly pH-dependent. Hydrolysis is catalyzed by both acidic and basic conditions. The compound is generally most stable in a slightly acidic to neutral pH range. In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly. The D-Tartrate salt itself will create a mildly acidic solution when dissolved in neutral water.
Q3: What is the expected degradation product of this compound in solution?
A3: The primary degradation product resulting from hydrolysis is (S)-3-Piperidinecarboxylic acid (also known as (S)-Nipecotic acid) and ethanol.
Q4: How does temperature impact the stability of the solution?
A4: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. Therefore, solutions of this compound will degrade faster at elevated temperatures. For long-term storage, it is recommended to keep solutions at refrigerated or frozen temperatures.
Q5: Are there any other potential degradation pathways?
A5: Besides hydrolysis, other potential degradation pathways could include oxidation, especially if the solution is exposed to air and light for extended periods, or if it contains oxidizing agents. However, hydrolysis is the most commonly encountered stability issue.
Troubleshooting Guides
Problem: I am observing a decrease in the concentration of my this compound stock solution over time.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | - Verify the pH of your solution. If it is not within the optimal stability range (slightly acidic to neutral), adjust it using a suitable buffer. - Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C). - Prepare fresh solutions more frequently. |
| Solvent Evaporation | - Ensure that your storage container is properly sealed to prevent solvent loss. |
| Adsorption to Container | - Consider using different types of storage vials (e.g., polypropylene instead of glass, or silanized glass) to minimize adsorption. |
Problem: I see an unexpected peak in my HPLC chromatogram when analyzing my sample solution.
| Potential Cause | Troubleshooting Step |
| Degradation Product | - The new peak is likely the hydrolysis product, (S)-3-Piperidinecarboxylic acid. - To confirm, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate the degradant and compare its retention time. - Adjust your analytical method to properly separate and quantify both the parent compound and the degradant. |
| Impurity in Starting Material | - Check the certificate of analysis for your starting material to see if any impurities are reported. |
| Contamination | - Ensure proper cleaning of all glassware and equipment to avoid cross-contamination. |
Data Presentation
The following tables provide estimated stability data for this compound in aqueous solution based on general principles of ethyl ester hydrolysis. Note: This data is illustrative and should be confirmed by experimental studies.
Table 1: Estimated Half-Life (t½) of this compound in Aqueous Solution at 25°C as a Function of pH
| pH | Estimated Half-Life (Days) |
| 2.0 | ~ 50 |
| 4.0 | ~ 200 |
| 6.0 | ~ 300 |
| 8.0 | ~ 150 |
| 10.0 | ~ 10 |
Table 2: Estimated Percentage of Degradation of a 1 mg/mL Solution after 30 Days of Storage as a Function of Temperature (at pH 5.0)
| Temperature | Estimated Degradation (%) |
| 2-8 °C (Refrigerated) | < 1% |
| 25 °C (Room Temperature) | ~ 5% |
| 40 °C (Accelerated) | ~ 15% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to observe the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from its more polar hydrolysis product, (S)-3-Piperidinecarboxylic acid.
-
Example Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to elute the parent compound.
-
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, ensuring that the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Primary degradation pathway via hydrolysis.
Technical Support Center: Synthesis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate. Our focus is on managing impurities and ensuring high enantiomeric purity during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for preparing this compound is through the chiral resolution of racemic ethyl nipecotate using D-tartaric acid. This process relies on the differential solubility of the diastereomeric salts formed between the (S)- and (R)-enantiomers of ethyl nipecotate and D-tartaric acid. The less soluble salt, this compound, preferentially crystallizes from the solution.
Q2: What are the critical parameters affecting the success of the chiral resolution?
The success of the chiral resolution is highly dependent on several factors:
-
Solvent System: The choice of solvent is crucial as it dictates the solubility of the diastereomeric salts. A solvent that provides a significant solubility difference between the two diastereomers is ideal. Ethanol and aqueous ethanol mixtures are commonly used.[1]
-
Temperature Profile: The cooling rate during crystallization significantly impacts the purity of the precipitated salt. Slow, controlled cooling generally yields crystals with higher enantiomeric excess.
-
Purity of Starting Materials: The purity of the racemic ethyl nipecotate and D-tartaric acid is paramount. Impurities can interfere with the crystallization process and reduce the enantiomeric purity of the final product.
-
Stoichiometry: The molar ratio of D-tartaric acid to racemic ethyl nipecotate can influence the yield and purity of the desired diastereomeric salt.
Q3: What level of enantiomeric excess (ee) can be expected from a single crystallization?
A single crystallization may not be sufficient to achieve high enantiomeric excess (>99%). It is common for the initial crystallization to yield a product with a good level of enrichment, but subsequent recrystallizations are often necessary to enhance the enantiomeric purity to the desired level.[1] Published literature suggests that multiple crystallizations might be required to achieve an enantiomeric excess of over 98%.[1]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee) in the Final Product
A low enantiomeric excess is a common challenge in this synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inaccurate Analytical Method | Before troubleshooting the synthesis, ensure your chiral HPLC method is fully validated for accuracy, precision, and linearity. An unvalidated method can provide misleading % ee results. |
| Suboptimal Crystallization Conditions | - Solvent: Experiment with different solvent systems or varying the ratio of co-solvents (e.g., ethanol/water ratios).- Cooling Rate: Implement a slower, more controlled cooling profile. Rapid cooling can lead to co-precipitation of the undesired diastereomer.- Seeding: Introducing seed crystals of the pure this compound can promote the crystallization of the desired diastereomer. |
| Impure Starting Materials | - Racemic Ethyl Nipecotate: Analyze the purity of the starting racemic ethyl nipecotate by GC or HPLC. Impurities can inhibit crystallization or be incorporated into the crystal lattice.- D-Tartaric Acid: Use high-purity D-tartaric acid. |
| Insufficient Number of Recrystallizations | A single crystallization is often insufficient. Perform one or more recrystallizations of the isolated salt to progressively enrich the (S)-enantiomer. Monitor the % ee after each recrystallization. |
| Co-precipitation of the (R)-enantiomer salt | Analyze the mother liquor by chiral HPLC to determine the concentration of the (R)-enantiomer. If the concentration is high, it may indicate that the crystallization conditions are not selective enough. |
Issue 2: Low Yield of this compound
Low yield can be attributed to several factors throughout the synthesis and isolation process.
| Potential Cause | Recommended Action |
| Incomplete Precipitation | - Solubility: The desired diastereomeric salt may be too soluble in the chosen solvent. Consider using a solvent in which the salt is less soluble or adding an anti-solvent to induce further precipitation.- Crystallization Time: Ensure sufficient time is allowed for the crystallization to complete. |
| Losses During Filtration and Washing | - Washing Solvent: Wash the filtered crystals with a minimal amount of cold solvent to avoid dissolving the product.- Filtration Technique: Ensure an efficient filtration setup to minimize product loss in the filter cake. |
| Incorrect Stoichiometry | Verify the molar ratio of D-tartaric acid to racemic ethyl nipecotate. An excess of either reagent may not necessarily improve the yield and can complicate purification. |
| Side Reactions | Although less common in this specific salt formation, be aware of potential side reactions such as transesterification if using alcoholic solvents other than ethanol. Using ethanol as the solvent minimizes this risk.[1] |
Issue 3: Presence of Chemical Impurities
Besides the undesired (R)-enantiomer, other chemical impurities may be present in the final product.
| Potential Impurity | Source | Detection Method | Mitigation Strategy |
| Unreacted Racemic Ethyl Nipecotate | Incomplete reaction or inefficient crystallization. | HPLC, GC | Optimize crystallization conditions to ensure complete precipitation of the tartrate salt. Recrystallization will also help remove unreacted starting material. |
| Residual Solvents | Trapped in the crystal lattice during crystallization and drying. | GC-HS (Gas Chromatography-Headspace) | Ensure proper drying of the final product under vacuum at an appropriate temperature. |
| Byproducts from Starting Material Synthesis | Impurities present in the initial racemic ethyl nipecotate. | GC-MS, LC-MS | Use high-purity starting materials. If necessary, purify the racemic ethyl nipecotate before the resolution step. |
| Degradation Products | Although generally stable, prolonged exposure to harsh conditions (e.g., high temperature, strong acid/base) could potentially lead to degradation. | LC-MS | Store the final product and intermediates under appropriate conditions (cool, dry, and protected from light). |
Experimental Protocols
Protocol 1: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the enantiomeric purity of this compound. Method optimization will be required based on the specific column and instrumentation used.
Experimental Workflow for Chiral HPLC Analysis
Caption: A typical workflow for chiral HPLC analysis.
Instrumentation and Conditions:
| Parameter | Typical Value/Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent chiral stationary phase |
| Mobile Phase | A mixture of n-hexane, ethanol, and a basic modifier (e.g., diethylamine) in an isocratic mode. A common starting point is 80:20:0.1 (v/v/v) n-hexane:ethanol:diethylamine. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Data Analysis:
-
Integrate the peak areas of the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Protocol 2: General Procedure for Chiral Resolution
This protocol provides a general outline for the chiral resolution of racemic ethyl nipecotate with D-tartaric acid.
-
Dissolution: Dissolve D-tartaric acid in a suitable solvent (e.g., 95% ethanol) with heating.
-
Addition of Racemate: Add racemic ethyl nipecotate to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Seeding with a small amount of pure this compound can be beneficial.
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the enantiomeric excess of the crystals using the chiral HPLC method described in Protocol 1.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, repeat the crystallization process by dissolving the crystals in a minimal amount of hot solvent and allowing them to cool slowly.
Data Presentation
Table 1: Typical Chiral HPLC Method Parameters
| Parameter | Condition A | Condition B |
| Chiral Stationary Phase | Chiralpak AD-H | Chiralcel OD-H |
| Mobile Phase | n-Hexane:Isopropanol (90:10) + 0.1% TFA | n-Hexane:Ethanol (85:15) + 0.1% DEA |
| Flow Rate (mL/min) | 1.0 | 0.8 |
| Temperature (°C) | 25 | 30 |
| Detection (nm) | 210 | 220 |
| Typical Retention Time (S)-enantiomer (min) | 8.5 | 10.2 |
| Typical Retention Time (R)-enantiomer (min) | 10.1 | 12.5 |
| Resolution (Rs) | > 2.0 | > 2.5 |
Table 2: Troubleshooting Guide Summary
| Issue | Primary Checks | Secondary Actions |
| Low % ee | Analytical Method Validation, Purity of Starting Materials | Optimize Crystallization (Solvent, Cooling Rate), Recrystallize |
| Low Yield | Crystallization Time, Filtration Technique | Change Solvent/Anti-solvent, Check Stoichiometry |
| Chemical Impurities | Purity of Starting Materials | Recrystallization, Proper Drying |
References
Technical Support Center: Optimizing Solvent Systems for Reactions with Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for reactions involving Ethyl (S)-3-Piperidinecarboxylate D-Tartrate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a salt, making it more soluble in polar solvents. It is known to be soluble in water and has moderate solubility in polar organic solvents such as methanol and ethanol. Its solubility decreases in less polar solvents. The tartrate counterion contributes significantly to its polarity and solubility profile compared to the free base.
Q2: Which solvent systems are recommended for N-alkylation reactions with this compound?
A2: For N-alkylation of piperidine derivatives, polar aprotic solvents are generally preferred. Acetonitrile is a good starting point as it can dissolve the substrate to a reasonable extent and is compatible with common alkylating agents and bases.[1] For less reactive alkylating agents, more polar solvents like DMF or DMSO can be used, but be mindful of potential side reactions and difficulties in removal during work-up.[1] It is often beneficial to use a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the tartaric acid and facilitate the reaction.
Q3: What are the best practices for amide bond formation using this compound?
A3: Amide bond formation requires the activation of a carboxylic acid, which then reacts with the secondary amine of the piperidine. Common coupling reagents like HATU, HOBt, or carbodiimides (e.g., EDC) are effective.[2] Anhydrous polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are typically used to ensure the solubility of all reactants and reagents.[2][3] It is crucial to use a base, often a non-nucleophilic one like DIPEA, to neutralize the tartaric acid and the acid generated during the coupling reaction.[2]
Q4: How can I effectively purify the products of reactions involving this starting material?
A4: Purification strategies depend on the properties of the product.
-
Recrystallization: If the product is a solid, recrystallization is an effective method for purification. A mixed solvent system is often required.[4] Common pairs include ethanol/water, methanol/diethyl ether, or ethyl acetate/heptane. The ideal system will have the product be soluble in one solvent at elevated temperatures and insoluble in the other (the anti-solvent).
-
Column Chromatography: For non-polar to moderately polar products, silica gel chromatography is a standard technique. To prevent streaking of the basic product on the acidic silica gel, it is advisable to add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[5][6] For very polar or ionic products, reverse-phase chromatography or ion-exchange chromatography may be more suitable.[5][7]
Solubility Data
The following table summarizes the known solubility of this compound and its components in various solvents. Quantitative data for the salt is limited in publicly available literature; therefore, qualitative descriptions are provided where specific values are unavailable.
| Solvent | This compound | D-Tartaric Acid |
| Water | Soluble | 1.33 kg/L (L or D-tartaric)[8] |
| Methanol | Moderately Soluble | Soluble |
| Ethanol | Moderately Soluble | Soluble |
| Isopropanol | Sparingly Soluble | Soluble |
| Acetonitrile | Sparingly Soluble | Soluble |
| Tetrahydrofuran (THF) | Sparingly Soluble | Soluble |
| Dichloromethane (DCM) | Sparingly Soluble | Soluble[9] |
| Ethyl Acetate | Sparingly Soluble | Soluble[9] |
| Toluene | Insoluble | Sparingly Soluble |
| Heptane/Hexane | Insoluble | Insoluble |
| Dimethylformamide (DMF) | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble[9][10] |
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound.
Issue 1: Low or No Reaction Conversion
-
Possible Cause: Incomplete neutralization of the tartaric acid. The acidic proton of the tartrate can protonate the piperidine nitrogen, rendering it non-nucleophilic.
-
Solution: Ensure at least two equivalents of a suitable base are used: one to neutralize the tartaric acid and another to facilitate the desired reaction (e.g., deprotonate the piperidine for N-alkylation or scavenge the acid byproduct in amide coupling).
-
-
Possible Cause: Poor solubility of the starting material in the chosen solvent.
-
Solution: Refer to the solubility table and consider a more polar solvent system. For reactions that are sensitive to protic solvents, polar aprotic solvents like DMF or DMSO may be necessary. Gentle heating can also improve solubility and reaction rates.
-
-
Possible Cause: Inactive reagents.
-
Solution: Verify the quality and activity of your alkylating agent, acylating agent, or coupling reagents.
-
Issue 2: Formation of Multiple Products or Side Reactions
-
Possible Cause: O-acylation or O-alkylation of the tartrate hydroxyl groups.
-
Solution: This is less common under standard conditions but can occur with highly reactive electrophiles. Using milder reaction conditions (lower temperature, less reactive reagents) can mitigate this. Protecting the hydroxyl groups of the tartrate is generally not practical.
-
-
Possible Cause: Di-alkylation in N-alkylation reactions.
-
Solution: This is not applicable as the piperidine nitrogen is a secondary amine.
-
-
Possible Cause: Racemization of chiral centers.
-
Solution: For amide couplings, using additives like HOBt or employing coupling reagents known to suppress racemization can be beneficial. Running the reaction at lower temperatures can also help maintain stereochemical integrity.
-
Issue 3: Difficult Product Isolation and Purification
-
Possible Cause: Product is also a salt and is soluble in the aqueous phase during work-up.
-
Solution: After reaction completion, if the product is a free base, basify the aqueous layer to a pH > 10 before extraction with an organic solvent. If the product is also a salt, consider using a more non-polar extraction solvent or performing a salt-out extraction by adding a saturated brine solution.
-
-
Possible Cause: Product streaks on silica gel column.
-
Possible Cause: Difficulty in inducing crystallization.
-
Solution: If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. For recrystallization, a systematic screening of solvent mixtures is recommended. Start with a solvent in which the compound is soluble (e.g., ethanol) and add an anti-solvent in which it is insoluble (e.g., heptane) until turbidity is observed, then heat to dissolve and cool slowly.
-
Experimental Protocols & Workflows
Below are diagrams illustrating a general experimental workflow and a troubleshooting logic for reactions involving this compound.
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting flowchart for low yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Tartaric acid - Wikipedia [en.wikipedia.org]
- 9. D(-)-Tartaric acid | CAS:526-83-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. D-(-)-Tartaric acid | TargetMol [targetmol.com]
Technical Support Center: Catalyst Selection for Reactions Involving Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (S)-3-Piperidinecarboxylate D-Tartrate. The following information is designed to assist in catalyst selection and address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a chiral building block commonly used in the synthesis of more complex molecules, particularly in pharmaceutical development. The secondary amine of the piperidine ring is the most reactive site for derivatization. Common reactions include:
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.
-
N-Arylation: Formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring. This is often achieved through cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation.
-
N-Acylation: Reaction with acylating agents to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperidines.
Q2: How does the D-tartrate salt form of this compound affect catalyst selection and reaction conditions?
The D-tartrate salt form means the piperidine nitrogen is protonated. For most reactions involving nucleophilic attack by the nitrogen (e.g., N-alkylation, N-arylation, N-acylation, and reductive amination), the free base of the piperidine is required. Therefore, a preliminary deprotonation step is necessary. This is typically achieved by treating the tartrate salt with a suitable base.
The choice of base is critical as residual tartrate ions could potentially interact with and influence the activity of the catalyst. It is recommended to perform a liquid-liquid extraction to remove the tartrate salt after basification and before adding the catalyst.
Q3: What initial catalyst screening strategy is recommended for N-arylation with this substrate?
For N-arylation reactions, both palladium and copper-based catalytic systems are commonly employed.
-
Palladium-catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method. A good starting point is to screen a combination of palladium precursors and phosphine ligands.
-
Copper-catalyzed Ullmann Condensation: This can be a more cost-effective alternative to palladium catalysis.
A suggested initial screening protocol is outlined in the table below.
Troubleshooting Guides
Problem: Low or no conversion in a Buchwald-Hartwig N-arylation reaction.
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure the this compound has been fully converted to its free base form before adding the catalyst. Monitor the basification step by pH measurement or a test reaction. |
| Catalyst Inhibition | Residual tartrate salts may inhibit the palladium catalyst. Purify the free base by extraction and drying before use. |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial. Screen a variety of bulky, electron-rich ligands. |
| Base Incompatibility | The base used in the coupling reaction can significantly impact the outcome. Screen different bases such as NaOtBu, K3PO4, or Cs2CO3. |
| Solvent Effects | The reaction solvent can influence catalyst activity and solubility. Toluene, dioxane, and THF are common solvents to screen. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
Problem: Poor diastereoselectivity in the reaction.
| Potential Cause | Troubleshooting Step |
| Reaction Temperature | Lowering the reaction temperature may improve diastereoselectivity. |
| Catalyst System | The choice of catalyst and ligand can influence the stereochemical outcome. Screening different chiral ligands may be beneficial if a specific diastereomer is desired. |
| Steric Hindrance | The steric bulk of the reactants and the catalyst can affect the approach of the reagents and influence the diastereomeric ratio. Consider catalysts with different steric profiles. |
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst Screening in Buchwald-Hartwig N-Arylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Precursor | Pd2(dba)3 (1-2 mol%) | Pd(OAc)2 (1-2 mol%) | Pd2(dba)3 (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) | RuPhos (2-4 mol%) | SPhos (2-4 mol%) |
| Base | NaOtBu (1.2-1.5 equiv) | K3PO4 (2.0 equiv) | Cs2CO3 (2.0 equiv) |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 80-110 °C | 80-110 °C | 80-110 °C |
Table 2: Recommended Starting Conditions for Catalyst Screening in Ullmann N-Arylation
| Parameter | Condition 1 | Condition 2 |
| Copper Source | CuI (5-10 mol%) | CuI (5-10 mol%) |
| Ligand | L-proline (10-20 mol%) | DMEDA (10-20 mol%) |
| Base | K2CO3 (2.0 equiv) | K3PO4 (2.0 equiv) |
| Solvent | DMSO | Dioxane |
| Temperature | 100-130 °C | 100-130 °C |
Experimental Protocols
General Procedure for Deprotonation of this compound:
-
Dissolve this compound in a suitable aqueous basic solution (e.g., 1 M NaOH or K2CO3).
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of Ethyl (S)-3-Piperidinecarboxylate.
-
Confirm the absence of tartrate by analytical methods if necessary.
General Protocol for a Small-Scale Buchwald-Hartwig N-Arylation Reaction:
-
To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the free base of Ethyl (S)-3-Piperidinecarboxylate (1.1-1.2 equiv), the palladium precursor (e.g., Pd2(dba)3, 0.01-0.02 equiv), the phosphine ligand (0.02-0.04 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualization
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the chiral analysis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a key chiral intermediate. The focus is on the validation parameters as stipulated by the International Council on Harmonisation (ICH) guidelines.
The primary analytical techniques for chiral separation of piperidine derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1][2] Chiral HPLC is a widely used and robust method for separating and quantifying enantiomers, often employing a chiral stationary phase (CSP).[2][3] For compounds that lack a strong chromophore, pre-column derivatization can be utilized to enable UV detection.[3]
Comparative Analysis of Analytical Techniques
The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. Below is a comparative summary of typical validation parameters for HPLC and GC methods, synthesized from established practices for similar chiral compounds.
Table 1: Comparison of HPLC and GC Method Validation Parameters for Chiral Piperidine Analogs
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Specificity | Excellent resolution between enantiomers (Resolution > 2.0) is typically achievable with a suitable chiral stationary phase. | High efficiency of capillary columns allows for good separation of enantiomers. |
| Linearity (R²) | ≥ 0.999 over a concentration range of 0.1 - 10 µg/mL. | ≥ 0.998 over a concentration range of 0.1 - 10 µg/mL. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%. | Generally ranges from 97.0% to 103.0%. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.5% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.5% |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.06 µg/mL | 0.15 µg/mL |
| Robustness | Method performance is generally stable with minor variations in mobile phase composition, flow rate, and column temperature. | Sensitive to changes in oven temperature ramp rate, carrier gas flow, and injection volume. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC analysis of chiral piperidine compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
A robust chiral HPLC method involves the use of a specialized chiral column and an optimized mobile phase to achieve enantiomeric separation.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[3]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase could be 0.1% diethylamine in ethanol.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.[3]
-
Column Temperature: 25 °C.
-
Detection: UV at 228 nm, especially after derivatization if the native compound has poor UV absorbance.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the validated linear range.
Gas Chromatography (GC) Protocol
GC is another powerful technique for chiral separations, particularly for volatile compounds.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Beta DEX™ 225).[4]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 90 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min) to ensure separation.[4]
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Injection Mode: Split injection.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
Method Validation Workflow and Logic
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[5] The workflow ensures that the method is reliable, reproducible, and accurate for the analysis of the target analyte.
The logical relationship between the different stages of method validation ensures a comprehensive evaluation of the method's performance characteristics.
References
A Comparative Guide to Chiral Resolving Agents for Ethyl 3-Piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of chiral piperidine derivatives are of paramount importance in the pharmaceutical industry, as these scaffolds are integral to a wide array of therapeutic agents. Ethyl (S)-3-piperidinecarboxylate, a key chiral intermediate, is often produced from its racemic mixture through classical resolution using a chiral resolving agent. This guide provides an objective comparison of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate with other common chiral resolving agents, supported by experimental data, to aid researchers in selecting the most effective method for their specific needs.
Introduction to Chiral Resolution
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[1] The most common approach involves the formation of diastereomeric salts by reacting the racemate with an enantiomerically pure chiral resolving agent.[2] These diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3] The choice of resolving agent is critical and often requires screening to find the optimal conditions for efficient separation.[3]
Performance Comparison of Chiral Resolving Agents
The resolution of racemic ethyl 3-piperidinecarboxylate (also known as ethyl nipecotate) has been successfully achieved using various chiral acids. This section compares the performance of D-tartaric acid and its derivatives with other commonly employed resolving agents.
| Resolving Agent | Target Enantiomer | Solvent System | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) | Yield | Reference |
| D-Tartaric Acid | (S)-Ethyl 3-Piperidinecarboxylate | Not Specified | 98.5% ee | 84.3% (in the second step of a two-step resolution) | [4] |
| Di-benzoyl-D-tartaric acid | (S)-Ethyl 3-Piperidinecarboxylate | 95% Aqueous Ethanol | High | Not explicitly stated, but implied to be good | [5] |
| Di-benzoyl-L-tartaric acid | (S)-Ethyl 3-Piperidinecarboxylate | 91% Aqueous Ethanol | ≥97% de | ≥35% | [6][7] |
| (S)-Mandelic acid | (S)-Ethyl 3-Piperidinecarboxylate | Not Specified | Less favorable than di-benzoyl-L-tartaric acid | Not explicitly stated | [6][8] |
| Di-p-tolyl-L-tartaric acid | N/A | Not Specified | Failed to form a crystalline salt or provide efficient purification | N/A | [6][8] |
| (R)-Camphorsulfonic acid | N/A | Not Specified | Failed to form a crystalline salt or provide efficient purification | N/A | [6][8] |
Key Observations:
-
Tartaric Acid Derivatives: Derivatives of tartaric acid, particularly di-benzoyl-tartaric acid, have demonstrated high efficiency in resolving ethyl 3-piperidinecarboxylate.[5][6][7] Di-benzoyl-L-tartaric acid, for instance, can yield the (S)-enantiomer with high diastereomeric excess (≥97% de) and a good yield (≥35%) in a single crystallization step.[6][7]
-
D-Tartaric Acid: In a two-step resolution process, where an initial enzymatic resolution enriches the (S)-enantiomer, subsequent resolution with D-tartaric acid can achieve a very high enantiomeric excess (98.5% ee) and yield (84.3%).[4]
-
Mandelic Acid: While (S)-mandelic acid can be used as a resolving agent, it is reported to be less effective than di-benzoyl-L-tartaric acid, often requiring an additional crystallization step to achieve high purity.[6][8]
-
Other Agents: Other tested resolving agents like di-p-tolyl-L-tartaric acid and (R)-camphorsulfonic acid were found to be ineffective, as they either failed to produce a crystalline salt or did not lead to efficient optical purification.[6][8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-D-tartaric Acid[5]
-
Preparation: To a 1-L three-neck flask equipped with a mechanical stirrer, heating mantle, and reflux condenser, add 35.8 g (0.1 mol) of di-benzoyl-D-tartaric acid and 265 mL of 95% aqueous ethanol.
-
Reaction: To the resulting solution, add 31.4 g (0.2 mol) of racemic ethyl nipecotate.
-
Dissolution: Heat the mixture to 78 °C to achieve complete dissolution.
-
Crystallization: Turn off the heat and allow the solution to cool gradually. At 68 °C, add seed crystals. Continue to cool slowly to room temperature and stir for a total of 15 hours after seeding.
-
Isolation: The less-soluble diastereomeric salt of (S)-ethyl nipecotate and di-benzoyl-D-tartaric acid precipitates and is isolated by filtration.
-
Liberation of the Free Base: The isolated salt is treated with a sodium carbonate solution to yield the single configuration ethyl nipecotate isomer.
Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid[6][7]
-
Preparation: In a 5-L three-neck flask equipped with a heating mantle, mechanical stirrer, temperature probe, and reflux condenser, charge 502 g (3.20 mol) of racemic (±) ethyl nipecotate, followed by 1005 mL of 91% aqueous 2B-ethanol.
-
Addition of Resolving Agent: To the solution, add a slurry of 286 g (0.80 mol) of di-benzoyl-L-tartaric acid in 500 mL of 91% aqueous 2B-ethanol. The temperature will rise to approximately 37 °C. Rinse the residual resolving agent with an additional 505 mL of 91% ethanol.
-
Crystallization: Seed the solution at 71 °C and allow it to cool to room temperature. The precipitate is observed to form around 63 °C. Stir the mixture for a total of 18 hours after seeding.
-
Isolation: The precipitated (S)-di-benzoyl-L-tartrate salt is collected by filtration. This process yields a 2:1 complex of (S)-ethyl nipecotate to di-benzoyl-L-tartaric acid.
Visualizing the Process
To better understand the workflow and the underlying principles, the following diagrams illustrate the chiral resolution process.
Caption: General workflow for the chiral resolution of ethyl 3-piperidinecarboxylate.
Caption: Logical comparison of different chiral resolving agents for ethyl 3-piperidinecarboxylate.
Conclusion
The selection of an appropriate chiral resolving agent is a critical step in the synthesis of enantiomerically pure ethyl (S)-3-piperidinecarboxylate. Based on the available data, derivatives of tartaric acid, such as di-benzoyl-D-tartaric acid, stand out as highly effective agents, providing excellent diastereoselectivity and good yields in a straightforward crystallization process. While other agents like mandelic acid can be used, they may require more extensive purification. This guide provides a foundational understanding to assist researchers in making informed decisions for the efficient and scalable production of this important chiral building block.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative | Scientific.Net [scientific.net]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
A Comparative Analysis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate and its (R)-Isomer for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of chiral building blocks is of paramount importance, often dictating the efficacy, selectivity, and safety of a drug candidate. This guide provides a detailed comparative analysis of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate and its corresponding (R)-isomer, two pivotal chiral intermediates in the synthesis of a wide array of therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their synthesis, physicochemical properties, and differential biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties
| Property | Ethyl (S)-3-Piperidinecarboxylate | Ethyl (R)-3-Piperidinecarboxylate |
| Synonyms | (S)-Ethyl nipecotate, (S)-(+)-Nipecotic acid ethyl ester | (R)-Ethyl nipecotate, (R)-(-)-Nipecotic acid ethyl ester |
| CAS Number | 37675-18-6[1][2] | 25137-01-3[3] |
| Molecular Formula | C₈H₁₅NO₂[1][2] | C₈H₁₅NO₂[3] |
| Molecular Weight | 157.21 g/mol [1][2] | 157.21 g/mol [3] |
| Appearance | Colorless to yellow clear liquid[2] | Colorless to almost colorless clear liquid[3] |
| Density | 1.043 g/mL at 25 °C[2] | 1.02 g/cm³[3] |
| Refractive Index | n20/D 1.471[2] | 1.46[3] |
| Optical Rotation | Not specified for the free base | -1.0 to -2.0 deg (neat)[3] |
| Boiling Point | Not specified | 109 - 111 °C / 20 mmHg[3] |
Synthesis and Chiral Resolution
The enantiomers of ethyl 3-piperidinecarboxylate are most commonly obtained by the resolution of the racemic mixture. A widely used method involves the formation of diastereomeric salts with a chiral acid, such as a derivative of tartaric acid. The differential solubility of these salts allows for their separation by fractional crystallization.
Experimental Protocol: Resolution of Racemic Ethyl 3-Piperidinecarboxylate
This protocol is based on the principles of classical resolution using a tartaric acid derivative as the resolving agent.
Materials:
-
Racemic ethyl 3-piperidinecarboxylate
-
Di-p-toluoyl-D-tartaric acid (for (S)-enantiomer) or Di-p-toluoyl-L-tartaric acid (for (R)-enantiomer)
-
Methanol or Ethanol
-
Diethyl ether
-
Sodium hydroxide solution (e.g., 2 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, filtration apparatus)
-
Heating and stirring apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve racemic ethyl 3-piperidinecarboxylate (1.0 equivalent) and the chosen chiral tartaric acid derivative (0.5 - 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating and stirring to achieve a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For enhanced crystallization, the flask can be placed in a refrigerator or an ice bath.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2 M NaOH solution) dropwise with stirring until the solution becomes basic (pH > 10).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated enantiomerically enriched ethyl 3-piperidinecarboxylate with an organic solvent like diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified enantiomer.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Comparative Biological Activity
The chirality of the 3-substituted piperidine ring is a critical determinant of the biological activity of many pharmaceutical compounds. The (S) and (R)-enantiomers of ethyl 3-piperidinecarboxylate serve as precursors to a variety of active pharmaceutical ingredients (APIs), including inhibitors of dipeptidyl peptidase-4 (DPP-4), serotonin reuptake, and GABA uptake. The stereochemistry at the C3 position of the piperidine ring dictates the binding affinity and efficacy of the final drug molecule.
While direct comparative biological data for the parent esters is limited, studies on their derivatives consistently demonstrate the importance of stereochemistry. For instance, in the development of certain antimelanoma agents, the (S)-configuration of N-arylpiperidine-3-carboxamide derivatives, synthesized from (S)-ethyl 3-piperidinecarboxylate, exhibited significantly greater potency compared to the (R)-enantiomer.
The table below summarizes the potential applications and observed stereochemical preferences for derivatives of each enantiomer.
| Application Area | (S)-Isomer Derivatives | (R)-Isomer Derivatives | Key Observations |
| DPP-4 Inhibitors | Reactant for synthesis[2] | Reactant for synthesis | The precise orientation of the piperidine ring is crucial for fitting into the active site of the DPP-4 enzyme. |
| Serotonin & Noradrenaline Reuptake Inhibitors | Reactant for synthesis[2] | Reactant for synthesis | Enantiomers of drugs targeting these transporters often exhibit different affinities and selectivities. |
| GABA Uptake Inhibitors | Precursor to GABA analogues | Reactant for synthesis | The stereochemistry influences the interaction with the GABA transporter (GAT). |
| JAK2 Inhibitors | Reactant for synthesis[2] | - | |
| Human Tryptase Inhibitors | Reactant for synthesis[2] | - | |
| Anti-thrombotic Agents | Reactant for synthesis[2] | - |
Experimental Protocols for Biological Activity Assessment
To evaluate and compare the biological activity of derivatives synthesized from the (S) and (R)-isomers, a variety of in vitro assays can be employed. Below are generalized protocols for assays relevant to the common therapeutic targets of these compounds.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the DPP-4 substrate to each well.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Serotonin Transporter (SERT) Reuptake Inhibition Assay
This assay determines the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter.
Materials:
-
Cells expressing the human serotonin transporter (hSERT), e.g., HEK293 cells
-
[³H]-Serotonin (radiolabeled serotonin)
-
Uptake buffer
-
Test compounds (dissolved in a suitable solvent)
-
Known SERT inhibitor (e.g., Fluoxetine) as a positive control
-
Scintillation counter
Procedure:
-
Culture hSERT-expressing cells in a suitable format (e.g., 96-well plate).
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor for a specific time (e.g., 15-30 minutes) at 37°C.
-
Initiate serotonin uptake by adding [³H]-Serotonin to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of serotonin reuptake.
Signaling Pathways
The therapeutic effects of drugs derived from these chiral piperidines are mediated through their interaction with specific biological targets, which in turn modulate intracellular signaling pathways.
DPP-4 and GLP-1 Signaling
DPP-4 inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This enhances GLP-1 signaling, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner, which is beneficial for the treatment of type 2 diabetes.
Serotonin Transporter and Serotonergic Signaling
Serotonin reuptake inhibitors block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is a key mechanism in the treatment of depression and anxiety disorders.
Pharmacokinetics
The pharmacokinetic properties of chiral drugs can be significantly influenced by their stereochemistry. Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) profiles. While specific pharmacokinetic data for this compound and its (R)-isomer are not available, it is crucial for drug development professionals to consider that derivatives from each enantiomer may exhibit different pharmacokinetic behaviors. For example, one enantiomer might be metabolized more rapidly by cytochrome P450 enzymes, leading to a shorter half-life and lower exposure. Stereoselectivity in plasma protein binding can also lead to differences in the volume of distribution and clearance. Therefore, a full pharmacokinetic characterization of each enantiomer of a drug candidate is essential.
Conclusion
Ethyl (S)-3-Piperidinecarboxylate and its (R)-isomer are indispensable chiral building blocks in modern medicinal chemistry. Their utility stems from the critical role that the stereochemistry of the 3-substituted piperidine motif plays in the biological activity of a wide range of pharmaceuticals. While direct comparative data for the parent compounds is sparse, the evidence from their derivatives unequivocally demonstrates that the choice between the (S) and (R) enantiomer is a crucial decision in drug design and development, with significant implications for potency, selectivity, and pharmacokinetics. This guide provides a foundational framework for researchers to understand the key differences and to design further experiments to elucidate the full potential of these versatile chiral intermediates.
References
Determining the Enantiomeric Purity of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the quality, efficacy, and safety of chiral drug substances. This guide provides a comparative overview of three primary analytical techniques for determining the enantiomeric excess of Ethyl (S)-3-Piperidinecarboxylate, the free base form of the tartrate salt. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of Ethyl (S)-3-Piperidinecarboxylate depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential interaction of volatile enantiomers with a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Dissolution in a suitable solvent. | Derivatization may be required to increase volatility and improve separation. | Dissolution in a deuterated solvent and addition of a chiral solvating agent. |
| Resolution | Excellent resolution is achievable with optimized methods.[1] | High resolution can be achieved, particularly with specialized capillary columns. | Resolution of signals is dependent on the choice of chiral solvating agent and the analyte's structure. |
| Sensitivity | High, with UV or Mass Spectrometric (MS) detection. | Very high, especially with a Flame Ionization Detector (FID) or MS detector. | Generally lower than chromatographic methods. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 10-30 minutes per sample. | Rapid, often less than 15 minutes per sample. |
| Instrumentation | HPLC system with a chiral column and a suitable detector. | GC system with a chiral capillary column and a suitable detector. | NMR spectrometer. |
| Data Analysis | Integration of peak areas of the two enantiomers. | Integration of peak areas of the two enantiomers. | Integration of distinct signals corresponding to each enantiomer. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This method provides a direct separation of the enantiomers of Ethyl 3-Piperidinecarboxylate.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector
Chromatographic Conditions:
-
Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IA)
-
Mobile Phase: n-hexane: ethanol: diethylamine (80:20:0.1, v/v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample (as the free base) in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results: Under these conditions, a baseline separation of the (R)- and (S)-enantiomers is expected. A study using a similar method reported a resolution factor of 3.59 between the enantiomeric peaks.[1] The enantiomeric excess is calculated by the following formula:
ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Where AreaS and AreaR are the integrated peak areas of the (S) and (R) enantiomers, respectively.
Chiral Gas Chromatography (GC)
This method is suitable for the analysis of volatile chiral compounds. The free base of Ethyl 3-Piperidinecarboxylate is amenable to GC analysis.
Instrumentation:
-
Gas Chromatograph (GC)
-
Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm)
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: 100°C (hold for 1 min), then ramp to 200°C at 5°C/min
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Prepare a solution of the free base in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Expected Results: The two enantiomers will be separated based on their differential interactions with the chiral stationary phase. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
This technique allows for the determination of enantiomeric excess by inducing chemical shift differences between the enantiomers in the presence of a chiral solvating agent (CSA).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Ethyl (S)-3-Piperidinecarboxylate free base into an NMR tube.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Acquire a standard 1H NMR spectrum.
-
Add a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative, in a stepwise manner (e.g., 0.2, 0.5, 1.0, and 1.5 equivalents).
-
Acquire a 1H NMR spectrum after each addition.
-
Data Analysis: The addition of the chiral solvating agent will form transient diastereomeric complexes with the enantiomers of Ethyl 3-Piperidinecarboxylate. This interaction will cause specific proton signals of the two enantiomers to resonate at different chemical shifts. The enantiomeric excess can be determined by integrating the well-resolved signals corresponding to each enantiomer. The calculation is as follows:
ee (%) = [ (IntegralS - IntegralR) / (IntegralS + IntegralR) ] x 100
Where IntegralS and IntegralR are the integration values of the signals for the (S) and (R) enantiomers, respectively.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for each analytical technique.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral GC.
Caption: Workflow for ee determination by NMR with CSA.
References
A Comparative Guide to Stability-Indicating Assays for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
This guide provides a comparative overview of potential stability-indicating assay methods for "Ethyl (S)-3-Piperidinecarboxylate D-Tartrate," a key intermediate in pharmaceutical synthesis. The methodologies outlined are based on established principles for piperidine-containing compounds and regulatory guidelines for stability testing. This document is intended for researchers, scientists, and drug development professionals to aid in the development of robust analytical methods for quality control and stability assessment.
Introduction to Stability-Indicating Assays
A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1][2][3] The development of such methods is a regulatory requirement and is crucial for determining the shelf-life and storage conditions of drug substances and products.[1][4][5] Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are an integral part of developing and validating a SIM.[4][6][7]
Proposed Analytical Methods
Given that simple piperidine derivatives often lack a strong UV chromophore, two primary HPLC-based approaches are proposed for the analysis of this compound. The choice between these methods would depend on the inherent UV absorbance of the molecule and the desired sensitivity.
Method 1: Direct Reversed-Phase HPLC with UV Detection
This method assumes that the ester and tartrate moieties provide sufficient UV absorbance for direct detection.
Method 2: Pre-Column Derivatization followed by RP-HPLC-UV
If the native compound exhibits poor UV absorbance, pre-column derivatization with a UV-active agent is a common strategy to enhance detection sensitivity and selectivity.[8][9][10]
Experimental Protocols
Forced Degradation Study Protocol
The following is a general protocol for conducting forced degradation studies on this compound to establish the stability-indicating nature of the analytical method.[1][6][7]
-
Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 60°C for 30 minutes.[1]
-
Base Hydrolysis: Reflux the drug substance in 0.1N NaOH at 60°C for 30 minutes.[1]
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.
Chromatographic Conditions
The following tables outline proposed starting conditions for the two HPLC methods. These would require optimization and validation.
Table 1: Proposed Chromatographic Conditions for Method 1 (Direct Analysis)
| Parameter | Proposed Condition |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 5-95% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~210 nm (or absorbance maximum) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 2: Proposed Chromatographic Conditions for Method 2 (Derivatization)
| Parameter | Proposed Condition |
| Derivatizing Reagent | Benzoyl Chloride or similar UV-active agent |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.02 M Phosphate Buffer (pH adjusted)B: Methanol/Acetonitrile |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on derivative's absorbance maximum (e.g., 254 nm) |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Comparison of Proposed Methods
The following table provides a comparative summary of the potential performance of the two proposed methods. The data presented is hypothetical and would need to be confirmed through experimental validation.
Table 3: Comparative Performance of Proposed Analytical Methods
| Parameter | Method 1: Direct RP-HPLC-UV | Method 2: Pre-Column Derivatization RP-HPLC-UV |
| Specificity | Good, dependent on resolution from degradation products. | Excellent, as derivatization can be selective for the primary/secondary amine. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Potentially higher (less sensitive) | Lower (more sensitive) |
| Limit of Quantification (LOQ) | Potentially higher (less sensitive) | Lower (more sensitive) |
| Throughput | Higher (no derivatization step) | Lower (includes derivatization step) |
| Complexity | Lower | Higher |
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for a stability-indicating assay.
Caption: Logic of a forced degradation study.
Conclusion
The development of a robust and validated stability-indicating assay is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. For this compound, a direct RP-HPLC-UV method may be suitable if the molecule possesses adequate UV absorbance. However, if enhanced sensitivity is required, a pre-column derivatization approach offers a powerful alternative. The choice of method should be guided by initial experimental trials and thorough validation in accordance with ICH guidelines. The forced degradation studies are essential to demonstrate that the chosen method is specific and can effectively separate the parent compound from all potential degradation products.
References
- 1. ijrpp.com [ijrpp.com]
- 2. kinampark.com [kinampark.com]
- 3. ijcrt.org [ijcrt.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. rjptonline.org [rjptonline.org]
- 7. asianjpr.com [asianjpr.com]
- 8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Comparative Biological Activity of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives of Ethyl (S)-3-Piperidinecarboxylate, a key scaffold in medicinal chemistry. This document summarizes quantitative data, details experimental protocols, and visualizes relevant signaling pathways to facilitate the evaluation of these compounds for therapeutic potential.
While direct comparative studies on a wide range of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate derivatives are limited in publicly available literature, this guide compiles and compares data from structurally similar piperidine-3-carboxylic acid and piperidine-3-carboxamide derivatives. These analogs serve as valuable surrogates for understanding the potential biological activities of this class of compounds. The primary activities explored include GABA uptake inhibition, anti-osteoporosis effects through cathepsin K inhibition, and acetylcholinesterase inhibition.
Comparative Analysis of Biological Activities
The biological activities of various N-substituted piperidine-3-carboxylic acid and piperidine-3-carboxamide derivatives are summarized below. The data highlights the influence of different substituents on the piperidine nitrogen on the potency and selectivity of these compounds.
Inhibition of GABA Uptake
Derivatives of piperidine-3-carboxylic acid have been investigated as inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), a target for anticonvulsant drugs. The inhibitory activities are typically expressed as IC50 values, representing the concentration of the compound required to inhibit 50% of the GABA uptake.
| Compound ID | N-Substituent | Target | IC50 (µM) | Reference |
| Derivative A | 4,4-bis(3-methyl-2-thienyl)-3-butenyl | GAT-1 | Data not available | [1] |
| Derivative B | 2-(diphenylmethoxy)ethyl | GAT-1 | Data not available | [1] |
| rac-(u)-13c | N-arylalkyl | mGAT1 | 0.21 | [2] |
| rac-(u)-13d | 2-{[tris(4-methoxyphenyl)]methoxy} ethyl | mGAT4 | High potency | [2] |
Note: Specific IC50 values for Derivatives A and B were not provided in the abstract, but the study indicated that ortho-substitution on the aryl rings enhanced potency. "High potency" for derivative rac-(u)-13d was noted in comparison to the known inhibitor (S)-SNAP-5114.
Inhibition of Cathepsin K for Anti-Osteoporosis Activity
Piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption. Inhibition of this enzyme is a promising therapeutic strategy for osteoporosis.
| Compound ID | R1 Substituent (on phenyl ring) | R2 Substituent (on benzoyl ring) | Cathepsin K IC50 (µM) |
| H-7 | 4-Cl | H | 0.15 |
| H-8 | 2-Cl | H | >50 |
| H-9 | 3-Cl | H | 0.08 |
| H-10 | 4-Br | H | 0.23 |
This data is extracted from a study on piperidine-3-carboxamide derivatives and highlights the structure-activity relationship where the position of the chloro substituent on the phenyl ring significantly impacts inhibitory activity against cathepsin K.[3][4]
Inhibition of Acetylcholinesterase
Certain piperidine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. The potency of these inhibitors is also determined by their IC50 values.
| Compound ID | Description | AChE IC50 (nM) | Reference |
| 13e (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | [5] |
| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | [6] |
| 7 | semisynthetic analogue from (-)-3-O-acetyl-spectaline | 7320 | [7] |
| 9 | semisynthetic analogue from (-)-spectaline | 15100 | [7] |
| 5c | phenoxyethyl piperidine derivative | 500 | [8] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to enable researchers to reproduce and validate these findings.
GABA Uptake Inhibition Assay
This assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing GABA transporters.
Materials:
-
Synaptosome preparation or cells expressing GAT-1
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare synaptosomes from rat brain tissue or culture cells expressing the desired GABA transporter subtype.
-
Pre-incubate the synaptosomes or cells with the test compound at various concentrations for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the uptake reaction by adding a solution containing [³H]GABA to the pre-incubated mixture.
-
Allow the uptake to proceed for a short period (e.g., 3-10 minutes).
-
Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove extracellular [³H]GABA.
-
The radioactivity retained on the filters, which represents the amount of [³H]GABA taken up by the synaptosomes or cells, is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (vehicle-treated) sample.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cathepsin K Inhibition Assay
This assay determines the inhibitory activity of compounds against the proteolytic activity of cathepsin K.
Materials:
-
Recombinant human cathepsin K
-
Fluorogenic cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)
-
Test compounds dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Activate the recombinant cathepsin K in the assay buffer.
-
In a microplate, add the test compound at various concentrations.
-
Add the activated cathepsin K to the wells containing the test compound and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the substrate, e.g., 380/460 nm for Z-FR-AMC).
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.[9]
-
Add the AChE solution to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).[9][10]
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.[10]
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.[11]
-
Measure the absorbance of the yellow product at 412 nm kinetically over a period of time using a microplate reader.[10][11]
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to that of the control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.
Caption: GABAergic Neurotransmission and Inhibition.
Caption: RANKL Signaling in Osteoclasts.
Caption: Cholinergic Synaptic Transmission.
Caption: General Workflow for Inhibitor Screening.
References
- 1. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
A Comparative Guide to Chiral Synthons for 3-Substituted Piperidines: Benchmarking "Ethyl (S)-3-Piperidinecarboxylate D-Tartrate"
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including the potent anti-cancer agent Niraparib and the antipsychotic drug Preclamol. The stereochemistry at the C3 position is often critical for biological activity, making the selection of an efficient and stereoselective synthetic route a pivotal decision in drug discovery and development. This guide provides an objective comparison of "Ethyl (S)-3-Piperidinecarboxylate D-Tartrate" against other prominent chiral synthons for the synthesis of 3-substituted piperidines, with a focus on experimental data and detailed methodologies.
At a Glance: A Comparative Overview of Chiral Synthons
The synthesis of chiral 3-substituted piperidines can be approached through various strategies, each with its own set of advantages and limitations. This guide focuses on a head-to-head comparison of key methodologies:
-
Chiral Pool Synthesis using this compound: A direct approach utilizing a readily available chiral building block.
-
Rhodium-Catalyzed Asymmetric Synthesis: A modern catalytic approach offering high enantioselectivity.
-
Chemo-enzymatic Synthesis: A green and highly selective method employing enzymes.
-
Phenylglycinol-derived Lactams: A chiral auxiliary-based method allowing for diastereoselective transformations.
The synthesis of key intermediates for the PARP inhibitor Niraparib serves as a primary benchmark for evaluating the performance of these diverse synthetic strategies.
Performance Comparison: Synthesis of Niraparib Precursors
The following table summarizes quantitative data for different synthetic approaches to chiral 3-substituted piperidine precursors of Niraparib.
| Chiral Synthon/Method | Key Transformation | Target Molecule | Overall Yield | Enantiomeric Excess (ee) | Key Reagents/Conditions | Reference(s) |
| This compound | N-Arylation (Buchwald-Hartwig) | (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | Data Not Available | Data Not Available | Pd catalyst, phosphine ligand, base. | |
| Rhodium-Catalyzed Asymmetric Reductive Heck | Asymmetric arylation of a dihydropyridine | 3-Aryl-tetrahydropyridine precursor | 81% | 96% | [Rh(cod)(OH)]₂, (S)-Segphos, CsOH | [1][2] |
| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade | (S)-3-(4-bromophenyl)piperidine | 61% (3 steps) | 99% | 6-HDNO (amine oxidase), EneIRED (ene-imine reductase) | [3] |
| Phenylglycinol-derived Lactam | Diastereoselective alkylation | Precursor to 3,3-disubstituted piperidines | High d.r. | >98% | Strong base (e.g., LDA), alkyl halide. The chiral auxiliary is subsequently removed. | |
| Classical Resolution | Resolution of a racemic mixture | (S)-3-(4-aminophenyl)piperidine-1-carboxylate | ~23-47% | >99% (after resolution) | Racemic amine, chiral acid (e.g., L-tartaric acid or a D-phenylglycine derivative), followed by Boc-protection. | [4] |
Experimental Protocols
Synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate via Chiral Resolution
This classical approach involves the synthesis of a racemic mixture followed by resolution using a chiral acid.
Step 1: Synthesis of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. The racemic piperidine derivative is synthesized through a multi-step sequence, often starting from 3-aminopyridine.
Step 2: Chiral Resolution. The racemic Boc-protected amine is treated with a chiral resolving agent, such as a D-phenylglycine derivative, in a suitable solvent. This forms diastereomeric salts, one of which selectively precipitates.
Step 3: Liberation of the enantiopure amine. The isolated diastereomeric salt is treated with a base to liberate the free (S)-amine, which is then extracted.
Detailed Protocol (based on reported methods[4]): A solution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent is treated with a D-phenylglycine derivative. The mixture is stirred to allow for the selective crystallization of one diastereomeric salt. The solid is collected by filtration, and the free (S)-amine is liberated by treatment with an aqueous base, followed by extraction with an organic solvent. The enantiomeric excess is determined by chiral HPLC.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This modern catalytic method provides a highly enantioselective route to 3-aryl-tetrahydropyridines, which can be subsequently reduced to the desired piperidines.
General Procedure[1][2]: To a vial is added [Rh(cod)(OH)]₂ and (S)-Segphos. The vial is purged with argon, and a degassed solvent mixture (e.g., toluene/water) is added. An aqueous solution of CsOH is then added, and the mixture is stirred. The arylboronic acid and the dihydropyridine substrate are added, and the reaction is heated. After completion, the product is extracted and purified by column chromatography. The resulting tetrahydropyridine is then reduced to the corresponding piperidine.
Chemo-enzymatic Dearomatization
This approach utilizes a one-pot enzymatic cascade to achieve high enantioselectivity.
General Procedure[3]: A commercially available 3-substituted pyridine is converted to the corresponding N-substituted tetrahydropyridine. This intermediate is then subjected to a one-pot reaction containing an amine oxidase (e.g., 6-HDNO) and an ene-imine reductase (EneIRED) in a suitable buffer with necessary cofactors. The reaction proceeds to yield the enantiomerically enriched 3-substituted piperidine, which is then extracted and purified.
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical workflows for the different synthetic approaches to chiral 3-substituted piperidines.
Caption: Synthetic workflow using a chiral pool starting material.
Caption: Workflow for catalytic asymmetric synthesis.
Caption: Chemo-enzymatic approach to chiral piperidines.
Discussion and Conclusion
The selection of an optimal chiral synthon or synthetic strategy for accessing 3-substituted piperidines is a multifaceted decision that depends on factors such as the desired scale of the synthesis, cost of starting materials and reagents, and the required level of enantiopurity.
-
This compound represents a direct and potentially cost-effective entry point from the chiral pool. Its utility hinges on the efficient and stereoretentive functionalization at the nitrogen or C3 position. While direct comparative data for high-value targets like Niraparib precursors is currently limited in the public domain, its application in N-arylation reactions like the Buchwald-Hartwig amination presents a promising avenue for the synthesis of 3-arylpiperidines.
-
Rhodium-catalyzed asymmetric synthesis offers a powerful and highly enantioselective method for the construction of the chiral piperidine core from achiral precursors.[1][2] This approach is particularly valuable for accessing a diverse range of analogs by varying the arylboronic acid coupling partner.
-
Chemo-enzymatic methods provide an environmentally friendly and highly selective alternative, often proceeding under mild conditions with excellent enantiomeric excess.[3] The scalability of enzymatic processes is a key advantage for industrial applications.
-
Classical resolution remains a viable, albeit often lower-yielding, strategy for obtaining enantiomerically pure material.[4] Its practicality is dependent on the efficiency of the resolution and the cost of the resolving agent.
References
Comparative Analysis of Cross-Reactivity for GABA Transporter Inhibitors Synthesized from Ethyl (S)-3-Piperidinecarboxylate D-Tartrate Scaffolds
For Researchers, Scientists, and Drug Development Professionals: A guide to the selectivity and cross-reactivity of novel GABA uptake inhibitors derived from (S)-nipecotic acid, a key intermediate synthesized from Ethyl (S)-3-Piperidinecarboxylate D-Tartrate.
This guide provides a comparative analysis of the cross-reactivity profiles of various compounds synthesized from this compound, focusing on their activity as gamma-aminobutyric acid (GABA) uptake inhibitors. The primary derivatives discussed are analogs of (S)-SNAP-5114, which are based on the (S)-nipecotic acid core structure. Understanding the selectivity of these compounds for different GABA transporter (GAT) subtypes is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
Introduction to GABA Transporters and Their Inhibition
GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs).[1][2][3] There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1.[1] Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1][2] This mechanism is a validated therapeutic strategy for conditions such as epilepsy. This compound serves as a versatile chiral building block for the synthesis of various piperidine-based compounds, including (S)-nipecotic acid, a potent inhibitor of GABA uptake. This guide focuses on the cross-reactivity of (S)-nipecotic acid derivatives across the different GAT subtypes.
Cross-Reactivity Data of (S)-Nipecotic Acid Derivatives
The following table summarizes the inhibitory potency (pIC50 values) of (S)-SNAP-5114 and its analogs against different murine GABA transporter (mGAT) subtypes. A higher pIC50 value indicates greater potency.
| Compound | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) |
| (S)-SNAP-5114 | < 4.5 | 5.32 | 5.30 | 5.71 |
| DDPM-859 | < 4.5 | 4.89 | 5.00 | 5.78 |
| DDPM-1457 | < 4.5 | 4.70 | 4.92 | 5.87 |
Data sourced from studies on (S)-SNAP-5114 and its carba analogs. The inhibitory activities were determined using [³H]GABA uptake assays in HEK-293 cells stably expressing the respective murine GAT subtypes.
Experimental Protocols
[³H]GABA Uptake Assay
This protocol outlines the methodology for determining the inhibitory activity of test compounds on GABA transporters expressed in a heterologous system.
1. Cell Culture and Plating:
-
HEK-293 cells stably expressing one of the murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into 96-well plates and grown to confluence.
2. Assay Procedure:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed twice with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).
-
Cells are then pre-incubated for 10-20 minutes at room temperature with the assay buffer containing various concentrations of the test compound.
-
To initiate the uptake, a fixed concentration of [³H]GABA is added to each well.
-
The incubation is carried out for a short period (typically 1-10 minutes) at room temperature.
-
The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
3. Measurement and Data Analysis:
-
The cells are lysed, and a scintillation cocktail is added to each well.
-
The radioactivity in each well, which is proportional to the amount of [³H]GABA taken up by the cells, is measured using a microplate scintillation counter.
-
The percentage of inhibition of [³H]GABA uptake is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) is determined by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
pIC50 values are calculated as the negative logarithm of the IC50 values.
Visualizations
Experimental Workflow for [³H]GABA Uptake Assay
Caption: Workflow for the [³H]GABA uptake inhibition assay.
Signaling Pathway of a GABAergic Synapse and Inhibition of GABA Transporters
Caption: GABAergic synapse showing reuptake inhibition.
References
Navigating Impurity Profiles: A Regulatory Comparison Guide for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory considerations for impurities in Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a key chiral building block in pharmaceutical synthesis. Understanding and controlling impurities is a critical aspect of drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document compares the product's impurity profile with established regulatory standards and provides supporting data and methodologies to ensure compliance and facilitate a streamlined development process.
Regulatory Framework for Impurities
The control of impurities in new drug substances is governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH), with specific adoption and interpretation by national regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The primary guideline for impurities in new drug substances is ICH Q3A(R2).[1][2] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.
Key Regulatory Thresholds (ICH Q3A)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake |
In addition to these general thresholds, specific guidance exists for chiral and genotoxic impurities, which often require more stringent control.
Potential Impurities in this compound
The impurity profile of this compound is influenced by its synthetic route and storage conditions. A common synthetic pathway involves the hydrogenation of ethyl nicotinate to racemic ethyl 3-piperidinecarboxylate, followed by chiral resolution with D-tartaric acid.
Process-Related Impurities
These impurities are derived from the manufacturing process.
| Impurity Name | Structure | Origin | Regulatory Consideration |
| Ethyl Nicotinate | Pyridine ring with an ethyl ester group at the 3-position | Unreacted starting material | Should be controlled to acceptable levels. |
| Ethyl (R)-3-Piperidinecarboxylate | The (R)-enantiomer of the desired product | Incomplete chiral resolution | As a chiral impurity, its pharmacological and toxicological profile may differ from the desired (S)-enantiomer.[3] Stringent control is necessary. |
| Partially Hydrogenated Intermediates (e.g., Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate) | Partially saturated pyridine ring | Incomplete hydrogenation of ethyl nicotinate | Should be identified and quantified. |
| Catalyst Residues (e.g., Palladium, Platinum, Rhodium) | - | From the hydrogenation step | Subject to ICH Q3D guidelines for elemental impurities. |
| Residual Solvents (e.g., Ethanol, Toluene) | - | Used during synthesis and purification | Controlled according to ICH Q3C guidelines. |
Degradation Products
These impurities may form during storage.
| Impurity Name | Structure | Origin | Regulatory Consideration |
| Ethyl (S)-3-Piperidinecarboxylate N-oxide | N-Oxide of the piperidine ring | Oxidation of the tertiary amine | Should be monitored during stability studies. |
| Ring-Opened Products | - | Further oxidation or hydrolysis | Potential degradation products that need to be evaluated. |
| (S)-3-Piperidinecarboxylic Acid | Hydrolyzed ethyl ester | Hydrolysis of the ester group | A potential degradant, especially in the presence of moisture. |
Genotoxic Impurities
A specific class of impurities that can damage DNA and are potentially carcinogenic.[4][5] The control of these impurities is governed by the ICH M7 guideline. For this compound, potential genotoxic impurities could arise from reactive reagents used in the synthesis. A thorough risk assessment is required to identify and control any such impurities to a level that poses negligible carcinogenic risk, often defined by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[6][7]
Comparison of Analytical Methods for Impurity Profiling
A robust analytical methodology is essential for the accurate detection and quantification of impurities.
| Analytical Technique | Application | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Quantification of process-related organic impurities and degradation products. | Widely available, robust, and versatile. | May require derivatization for compounds without a UV chromophore. |
| Chiral HPLC | Separation and quantification of the unwanted (R)-enantiomer.[3] | High selectivity for enantiomers. | Requires specialized chiral stationary phases. |
| Gas Chromatography (GC) with FID/MS detection | Analysis of volatile organic impurities and residual solvents. | High sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Determination of elemental impurities (catalyst residues). | Very low detection limits for a wide range of elements. | Requires sample digestion. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and degradation products. | Provides molecular weight and structural information. | More complex and expensive than HPLC-UV. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
-
Objective: To separate and quantify the (R)-enantiomer in this compound.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: The percentage of the (R)-enantiomer is calculated based on the peak area relative to the total area of both enantiomer peaks.
HPLC Method for Related Substances
-
Objective: To quantify process-related impurities and degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic modifier concentration to elute all impurities. For example, 0-30 min, 5-95% B; 30-35 min, 95% B; 35-36 min, 95-5% B; 36-40 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Quantification: Impurities are quantified against a qualified reference standard or by using relative response factors.
Visualization of Regulatory and Experimental Workflows
Regulatory Decision-Making for Impurity Qualification
Caption: Workflow for the identification and qualification of impurities based on ICH Q3A guidelines.
Experimental Workflow for Chiral Impurity Analysis
Caption: A typical experimental workflow for the analysis of chiral impurities using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate, a common intermediate in pharmaceutical synthesis.
Hazard Profile and Safety Precautions
Key Safety Information:
| Hazard Classification | Description |
| Eye Damage/Irritation | Causes serious eye damage[1] |
| Flammability | Combustible liquid[1] |
Proper Disposal Procedures
The cardinal rule for the disposal of this compound is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials such as pipette tips, gloves, and wipes, in a designated and properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material and is kept securely closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Always follow your organization's specific procedures for waste pickup.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided here is a general guide. Researchers must consult their institution's specific Environmental Health and Safety (EHS) protocols and local, state, and federal regulations to ensure full compliance.
References
Essential Safety and Operational Guidance for Handling Ethyl (S)-3-Piperidinecarboxylate D-Tartrate
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl (S)-3-Piperidinecarboxylate D-Tartrate. The following procedural guidance is based on available safety data for closely related compounds and general laboratory best practices.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the L-tartrate stereoisomer and similar piperidine derivatives indicate potential hazards. The Globally Harmonized System (GHS) classifications for the closely related Ethyl (S)-3-Piperidinecarboxylate L-tartrate are summarized below.[1] Users should handle the D-tartrate form with the assumption of similar hazards.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn when handling this compound.[2][3][4][5]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield (European Standard EN 166).[2] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | For small-scale laboratory use, ensure adequate ventilation, such as working in a chemical fume hood.[2] For larger scale operations or in case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the handling area.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store locked up.[6]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| In case of skin contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2] |
| If inhaled | Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5] |
| If swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.[7]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[7]
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[8]
-
Do not let the product enter drains.[7]
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[5][6]
-
Waste is generally classified as hazardous and should be handled by a licensed disposal company.[2] Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Chemical Handling Workflow
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
